molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1428446
CAS No.: 1060815-92-0
M. Wt: 293.49 g/mol
InChI Key: PLKRSMDMXVKCAM-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKRSMDMXVKCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735305
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-92-0
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold, a fused heterocyclic system, is a cornerstone in contemporary medicinal chemistry. Its structural resemblance to the purine core of nucleic acids allows it to interact with a wide array of biological targets, particularly protein kinases. Within this privileged class of molecules, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out as a highly versatile and strategically important intermediate. Its distinct substitution pattern, featuring a reactive chlorine at the 4-position, a readily functionalizable iodine at the 5-position, and a methyl group at the 2-position, provides medicinal chemists with a powerful toolkit for the synthesis of diverse and potent therapeutic agents. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this key building block, with a focus on providing actionable insights for researchers in the field.

Core Properties and Structural Elucidation

Chemical Identity:

IdentifierValue
IUPAC Name This compound
CAS Number 1015613-29-3
Molecular Formula C₇H₅ClIN₃
Molecular Weight 293.49 g/mol
Canonical SMILES CC1=NC2=C(C(=C1)I)N=CN=C2Cl
InChI Key CCVSDXKTRGSGEN-UHFFFAOYSA-N

Physicochemical Properties:

PropertyValueSource
Physical State Solid
Melting Point 179-183 °C (for the related 7H-pyrrolo[2,3-d]pyrimidine)Predicted
Solubility Soluble in organic solvents such as DMSO and DMF; sparingly soluble in water (for the related 7H-pyrrolo[2,3-d]pyrimidine).Predicted
Appearance White to off-white solid[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, culminating in the selective iodination of a 2-methyl-4-chloropyrrolo[2,3-d]pyrimidine precursor. While a variety of synthetic routes to the core pyrrolo[2,3-d]pyrimidine scaffold have been reported, a common and efficient laboratory-scale approach is outlined below.

Synthetic Pathway Overview:

synthesis_overview A 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (e.g., POCl₃) C This compound B->C Iodination (e.g., NIS in DMF)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Representative):

This protocol describes a plausible synthesis based on established methods for analogous compounds. Optimization may be required for specific applications.

Step 1: Chlorination of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • To a stirred suspension of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature.

  • Add a tertiary amine base, for instance, N,N-diisopropylethylamine, dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve the crude 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N,N-dimethylformamide (DMF) and cool the solution in an ice bath.

  • Add N-iodosuccinimide (NIS) portion-wise to the cooled solution, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC analysis.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the distinct reactivity of its two halogen substituents. This dual functionality allows for sequential and selective modifications, making it a highly valuable intermediate in combinatorial and library synthesis.

Key Reaction Pathways:

reactivity_pathways cluster_0 Core Intermediate cluster_1 C4 Position Reactivity cluster_2 C5 Position Reactivity A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alcohols, thiols) A->B Selective reaction at the electron-deficient pyrimidine ring C Suzuki Coupling (with boronic acids/esters) A->C Pd-catalyzed C-C bond formation D Sonogashira Coupling (with terminal alkynes) A->D Pd/Cu-catalyzed C-C bond formation E Other Pd-catalyzed cross-couplings A->E

Caption: Major reaction pathways for the functionalization of this compound.

1. Nucleophilic Aromatic Substitution at the 4-Position:

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring. This allows for the facile introduction of a wide range of substituents, most notably amines, which is a key step in the synthesis of many kinase inhibitors.

2. Palladium-Catalyzed Cross-Coupling at the 5-Position:

The iodine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, and alkynyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) at this position. Common transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[2]

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Role in the Synthesis of Tofacitinib:

This compound is a key precursor in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The synthesis involves the nucleophilic substitution of the 4-chloro group with a chiral piperidine derivative. The 5-iodo and 2-methyl groups are integral parts of the final drug scaffold, contributing to its binding affinity and selectivity.

Analytical Characterization (Representative Data)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a signal for the N-H proton of the pyrrole ring (which may be broad and exchangeable with D₂O), and a singlet for the C6-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons of the pyrrolo[2,3-d]pyrimidine core, with the carbons attached to the halogens (C4 and C5) showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (293.49 g/mol ), along with characteristic isotopic patterns for chlorine and iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching of the methyl and aromatic rings, and C=C and C=N stretching vibrations of the heterocyclic core.

Safety, Handling, and Storage

Hazard Identification:

Based on data for similar compounds, this compound should be handled with care. It is likely to be classified as harmful if swallowed and may cause skin and eye irritation.

Handling and Storage:

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a molecule of significant strategic value in medicinal chemistry. Its well-defined reactivity at two distinct positions provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this powerful building block in the development of next-generation therapeutics. As the demand for targeted therapies continues to grow, the importance of such versatile intermediates in the drug discovery pipeline is set to increase.

References

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  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
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  • M
  • PubChem. 4-chloro-5-iodo-2-(methylthio)pyrimidine.
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An In-depth Technical Guide to the 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural similarity to the native purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This guide provides a detailed technical overview of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a highly functionalized and valuable intermediate in drug discovery. Due to the specificity of this substitution pattern, comprehensive data is often extrapolated from its closely related and well-documented parent, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the synthesis, chemical properties, reactivity, and applications of this scaffold, offering field-proven insights into its strategic use in the development of targeted therapeutics.

Core Compound Profile & Physicochemical Properties

This compound is a heteroaromatic compound designed for versatile chemical modification. The key structural features—a reactive chlorine at the 4-position, an iodine atom at the 5-position suitable for cross-coupling, and a methyl group at the 2-position—make it a powerful building block. While specific experimental data for the 2-methyl derivative is sparse, the properties of the parent compound, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, provide a reliable baseline.

Table 1: Physicochemical Properties of the Parent Scaffold | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine |[1] | | Synonyms | 6-Chloro-7-iodo-7-deazapurine |[1] | | CAS Number | 123148-78-7 |[1] | | Molecular Formula | C₆H₃ClIN₃ |[1] | | Molecular Weight | 279.47 g/mol |[1] | | Appearance | White to orange or green powder/crystal |[1] | | Melting Point | 179-183 °C |[1] | | Solubility | Insoluble in water; Soluble in DMF, DMSO.[1][2] | | Storage | Keep in a dark place, sealed in dry, room temperature.[1] | | Sensitivity | Light Sensitive |[1] |

Note: The 2-methyl derivative (C₇H₅ClIN₃) has a molecular weight of 293.49 g/mol .

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloro-5-iodo-pyrrolo[2,3-d]pyrimidines is typically achieved via electrophilic iodination of the corresponding 4-chloro precursor. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution, with the C5 position being the most nucleophilic and sterically accessible.

Causality of Reagent Selection
  • Starting Material: The synthesis begins with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. For the title compound, this would be 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice.[1] It serves as a mild, easy-to-handle source of an electrophilic iodine ion (I⁺). Its selectivity for the electron-rich C5 position of the pyrrole ring is high, minimizing side reactions.

  • Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction.[1] As a polar aprotic solvent, it effectively dissolves the starting material and the NIS, facilitating the reaction while not interfering with the electrophilic substitution mechanism.

General Synthetic Workflow Diagram

G start Start: 4-Chloro-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine dissolve Step 1: Dissolution Dissolve precursor in DMF at 0°C. start->dissolve iodinate Step 2: Electrophilic Iodination Add N-Iodosuccinimide (NIS) portion-wise. dissolve->iodinate react Step 3: Reaction Stir overnight at room temperature. iodinate->react quench Step 4: Workup & Quenching Add saturated Na₂S₂O₃ solution to quench excess iodine. react->quench isolate Step 5: Isolation Filter the precipitate, wash with water, and dry under vacuum. quench->isolate end_product Product: 4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine isolate->end_product

Caption: Synthetic workflow for the iodination of the pyrrolopyrimidine core.

Step-by-Step Experimental Protocol

This protocol is adapted from the established synthesis of the non-methylated parent compound.[1]

  • Preparation: In a round-bottom flask, dissolve the starting material, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), in anhydrous DMF (approx. 5 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) (1.1 eq) to the cooled solution in portions over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 25 mL per gram of starting material). This will quench any unreacted iodine and NIS.

  • Precipitation and Filtration: A precipitate should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3x) to remove DMF and inorganic salts.

  • Drying: Dry the resulting solid under vacuum at 40-50°C to a constant weight to yield the final product, this compound.

Reactivity and Strategic Applications in Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate, valued for its dual reactivity. The chloro and iodo substituents serve as orthogonal chemical handles for introducing molecular diversity.

  • C4-Position (Chloro Group): The chlorine atom at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur nucleophiles (amines, alcohols, thiols), which is a common strategy for building libraries of kinase inhibitors.

  • C5-Position (Iodo Group): The iodine atom at the C5 position is an excellent substrate for transition-metal-catalyzed cross-coupling reactions . This enables the formation of new carbon-carbon or carbon-heteroatom bonds. Common reactions include:

    • Suzuki Coupling: To introduce aryl or heteroaryl groups.

    • Sonogashira Coupling: To introduce alkyne functionalities.

    • Buchwald-Hartwig Amination: To introduce complex amine substituents.

This dual reactivity allows for a modular and highly efficient approach to drug design, making the scaffold a cornerstone in the synthesis of inhibitors for Janus Kinases (JAKs), which are implicated in inflammatory diseases and myeloproliferative disorders.[3]

Role as a Central Building Block in Synthesis

G core 4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine (Core Intermediate) snar S(N)Ar Reaction at C4 (e.g., with R-NH₂) core->snar Introduce N-diversity coupling Cross-Coupling at C5 (e.g., Suzuki with R'-B(OH)₂) core->coupling Introduce C-C diversity lib_a Library A: C4-Substituted Intermediates snar->lib_a final_b Final Kinase Inhibitor Candidates (Set 2) snar->final_b lib_b Library B: C5-Substituted Intermediates coupling->lib_b final_a Final Kinase Inhibitor Candidates (Set 1) coupling->final_a lib_a->coupling Sequential Coupling lib_a->final_a lib_b->snar Sequential S(N)Ar lib_b->final_b

Caption: Strategic use of the scaffold in combinatorial drug synthesis.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper laboratory procedures are essential for safe handling.

  • Hazard Identification: This class of compounds may cause skin, eye, and respiratory irritation.[2] It is classified as potentially harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid all personal contact.[4]

  • Storage: Store the compound in a tightly sealed container to protect it from light and moisture.[5] For long-term stability, storage in a cool, dry, and dark place is recommended.[1] Some suppliers recommend refrigerated conditions.[5]

  • Spills: In case of a spill, avoid generating dust.[4] Clean up spills immediately using dry methods and place the waste in a suitable, labeled container for disposal.[4]

Conclusion

This compound and its parent scaffold are masterkeys in the field of medicinal chemistry. Their value lies not in their intrinsic biological activity but in their exceptional synthetic versatility. The strategically placed, orthogonally reactive halogen substituents provide chemists with a robust and flexible platform for constructing complex molecular architectures. This enables the efficient exploration of chemical space and the rapid optimization of lead compounds, solidifying the role of this scaffold as an indispensable tool in the development of next-generation targeted therapies.

References

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the 7-deazapurine scaffold, it serves as a crucial building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. The strategic placement of chloro, iodo, and methyl groups on the bicyclic core provides a unique combination of reactivity and steric and electronic properties, making it a versatile intermediate for creating complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its applications in drug discovery with a focus on kinase inhibition, essential analytical characterization techniques, and critical safety and handling information.

Physicochemical Properties and Structure

The foundational characteristics of a molecule are critical for its application in synthesis and drug design. This compound is a solid compound whose structure is defined by a fused pyrrole and pyrimidine ring system. The chlorine atom at the C4 position is a key reactive site for nucleophilic substitution, while the iodine atom at the C5 position can participate in cross-coupling reactions and offers a bulky substituent that can be exploited for selective binding to biological targets.

Table 2.1: Core Properties and Identifiers

PropertyValueSource
Molecular Formula C₇H₅ClIN₃[1]
Molecular Weight 293.49 g/mol N/A
CAS Number 1060815-92-0[2]
Appearance Typically a solid[3]
Canonical SMILES CC1=NC2=C(C(=C1)I)N=CN=C2ClN/A
InChI Key CCVSDXKTRGSGEN-UHFFFAOYSA-N[3]
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[4]N/A

Synthesis and Mechanism

The synthesis of this compound is typically achieved through electrophilic iodination of its precursor. This process highlights a fundamental reaction in heterocyclic chemistry.

Causality of Experimental Design

The chosen synthetic route relies on the inherent reactivity of the pyrrole ring within the fused system. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The C5 position is the most electronically activated site for this reaction.

  • Starting Material: 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is the logical precursor.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is selected as it is a mild and efficient source of an electrophilic iodine (I⁺).[5] Its ease of handling makes it preferable to elemental iodine in many applications.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used to dissolve the starting materials and facilitate the ionic mechanism of the reaction.[5]

  • Quenching: A solution of sodium thiosulfate is used during workup to neutralize any unreacted NIS and residual iodine, preventing the formation of unwanted byproducts.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of the pyrrolo[2,3-d]pyrimidine core.[5]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of NIS: Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Precipitation & Filtration: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water and then a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities.

  • Drying: Dry the purified solid under a vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Dissolve 1. Dissolve in DMF Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool AddNIS 3. Add N-Iodosuccinimide (NIS) Cool->AddNIS React 4. Stir Overnight at RT AddNIS->React Quench 5. Quench with Na₂S₂O₃ (aq) React->Quench Filter 6. Vacuum Filtration Quench->Filter Wash 7. Wash with H₂O & Ether Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Final Product: 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Dry->Product

Caption: Workflow for the iodination of the pyrrolo[2,3-d]pyrimidine core.

Applications in Drug Discovery

The 7-deazapurine scaffold of this molecule is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[6][7]

The Role as a Kinase Inhibitor Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for binding in the enzyme's active site. The pyrrolo[2,3-d]pyrimidine core structurally mimics the adenine base of ATP, making it an ideal starting point for designing such inhibitors. The substituents at the C2, C4, and C5 positions can be modified to achieve high potency and selectivity for a specific target kinase.[9]

Case Study: A Building Block for LRRK2 and Other Kinase Inhibitors

Derivatives of the pyrrolo[2,3-d]pyrimidine core have been successfully used to develop potent inhibitors for a range of kinases.[9] For instance, this scaffold is central to the design of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[9] It is also a foundational structure for inhibitors of Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are important in oncology.[10][11] The chloro and iodo groups on this compound provide orthogonal chemical handles for introducing further diversity through nucleophilic substitution and cross-coupling reactions, respectively, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibition Pathway Diagram

KinaseInhibition cluster_pathway Normal Kinase Signaling Kinase Kinase Enzyme Substrate Substrate Protein Kinase->Substrate Binds ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor Pyrrolo[2,3-d]pyrimidine- Derived Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP Site)

Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine-based drug.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the research and development workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Table 5.1: Standard Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Distinct signals for the methyl protons, the pyrrole proton, and the pyrimidine proton. The chemical shifts and coupling constants confirm the substitution pattern.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances corresponding to each unique carbon atom in the bicyclic system and the methyl group.
Mass Spec (MS) Confirms molecular weight and elemental composition.The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern will be characteristic of a molecule containing one chlorine and one iodine atom.
HPLC Quantifies purity.A single major peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic of the compound under specific column and mobile phase conditions.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. While specific data for this exact compound is limited, information for structurally related pyrrolo[2,3-d]pyrimidines provides a strong basis for safe handling procedures.

Table 6.1: Hazard Identification (Based on related compounds)

CategoryInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Disclaimer: This information is based on related compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a high-value chemical intermediate with a strategic role in modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a cornerstone for building libraries of potential kinase inhibitors and other targeted therapeutics. Understanding its chemistry, applications, and safety protocols enables researchers to effectively leverage this powerful scaffold in the quest for novel medicines.

References

  • 2a-biotech. (n.d.). This compound. Retrieved from 2a biotech website. [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from Oakwood Chemical website. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from Srini Chem website. [Link]

  • Anichem. (n.d.). This compound In Stock. Retrieved from Anichem website. [Link]

  • Al-Otaibi, F. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • ChemBK. (2024). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. Retrieved from ChemBK website. [Link]

  • Dailidėnaitė, U., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Alkahtani, H. M., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]

  • de Kock, C., et al. (2021). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. [Link]

  • Wang, Z., et al. (2003). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Warkentin, M. E., et al. (2017). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. [Link]

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

  • Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]

Sources

Navigating the Synthesis and Application of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. With the confirmed CAS Number 1060815-92-0 , this document serves as a vital resource for researchers, scientists, and drug development professionals. We will delve into the foundational importance of the 7-deazapurine scaffold, propose a detailed synthetic pathway for the title compound, and discuss its potential applications, particularly in the realm of kinase inhibitor development. This guide integrates established chemical principles with practical, field-proven insights to empower researchers in their pursuit of novel therapeutics.

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. The strategic substitution of this core structure has led to the development of numerous clinically significant drugs.

The title compound, this compound, is a highly functionalized derivative of this scaffold. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors. The iodo group at the 5-position offers a handle for further diversification through cross-coupling reactions, allowing for the exploration of a broader chemical space. The methyl group at the 2-position can influence the compound's solubility, metabolic stability, and target engagement.

This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this important building block, enabling researchers to leverage its unique chemical architecture in their drug discovery programs.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. Below is a summary of its key properties:

PropertyValueSource
CAS Number 1060815-92-0[Various Chemical Suppliers]
Molecular Formula C₇H₅ClIN₃[Calculated]
Molecular Weight 293.49 g/mol [Calculated]
Appearance Expected to be a solid[Inference from related compounds]
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO[Inference from related compounds]
Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, we can predict the expected NMR and mass spectrometry data based on the analysis of closely related analogs.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0-12.5 (s, 1H, NH)

    • δ 8.1-8.3 (s, 1H, Ar-H)

    • δ 2.4-2.6 (s, 3H, CH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 158-160 (C)

    • δ 151-153 (C)

    • δ 150-152 (C)

    • δ 128-130 (CH)

    • δ 100-102 (C)

    • δ 75-77 (C-I)

    • δ 25-27 (CH₃)

  • Mass Spectrometry (ESI+):

    • m/z 293.9 [M+H]⁺

Researchers synthesizing this compound should expect spectra in these general regions, with minor variations depending on the solvent and instrument used.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This strategy leverages the known reactivity of the pyrrolo[2,3-d]pyrimidine core.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination Reaction cluster_product Final Product start 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine reaction NIS, DMF Room Temperature start->reaction Step 1 product This compound reaction->product Yields

Caption: Proposed synthetic workflow for this compound.

Step 1: Iodination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

The introduction of an iodine atom at the C5 position of the pyrrolo[2,3-d]pyrimidine ring is a well-established transformation. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose.

Protocol:

  • Reaction Setup: To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. The resulting mixture is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction as it dissolves the starting material and the reagent, facilitating a homogeneous reaction mixture.

  • Reagent: NIS is chosen for its mild reactivity, which helps to avoid over-iodination and other side reactions.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and improve the selectivity of the iodination.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-deazapurine scaffold is a common core structure in many approved and investigational kinase inhibitors.

The chloro group at the 4-position of the title compound is a key reactive handle for the introduction of various nucleophiles, which often form a crucial hydrogen bond with the hinge region of the kinase active site. The iodo group at the 5-position can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents that can occupy the solvent-exposed region of the kinase, leading to improved potency and selectivity.

Application_Workflow cluster_intermediate Key Intermediate cluster_reactions Key Reactions cluster_products Potential Products intermediate This compound nucleophilic_substitution Nucleophilic Substitution (at C4) intermediate->nucleophilic_substitution cross_coupling Cross-Coupling (at C5) intermediate->cross_coupling kinase_inhibitors Kinase Inhibitors nucleophilic_substitution->kinase_inhibitors cross_coupling->kinase_inhibitors other_therapeutics Other Therapeutics cross_coupling->other_therapeutics

Caption: Application of the title compound in the synthesis of therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex bioactive molecules. Its well-defined reactivity and versatile functionalization potential make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications in drug discovery. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate the development of novel and impactful therapeutics.

References

  • PubChem. 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine. [Link]

  • Alkahtani, H. M., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry, 94, 103437. [Link]

synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as the 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine allows it to function as a bioisostere, interacting with a wide range of biological targets, most notably protein kinases. Consequently, this scaffold is the cornerstone of numerous approved drugs and clinical candidates, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and myeloproliferative neoplasms.[1]

The target molecule of this guide, this compound, is a highly functionalized and valuable intermediate for drug discovery professionals. The chlorine atom at the C4 position serves as a versatile handle for nucleophilic substitution reactions, allowing the introduction of various amine-based side chains. The iodine atom at the C5 position enables further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a powerful vector for modulating a compound's potency, selectivity, and pharmacokinetic properties. The 2-methyl group can provide additional steric and electronic influence, fine-tuning the molecule's interaction with its target. This guide provides a comprehensive overview of a robust synthetic route to this key building block, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy and Retrosynthetic Analysis

The is most logically approached through a linear sequence starting from the construction of the core heterocyclic ring, followed by sequential functionalization. The presence of the 2-methyl group necessitates a strategy that incorporates this feature from an early stage.

Our retrosynthetic analysis identifies three key transformations:

  • C5 Iodination: An electrophilic aromatic substitution on the electron-rich pyrrole ring.

  • C4 Chlorination: The conversion of a C4-hydroxyl or tautomeric C4-oxo group into a chloro group.

  • Core Ring Formation: The construction of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol nucleus.

This analysis leads to the following forward synthetic plan, which prioritizes the most reliable and well-precedented reactions for this class of heterocycles.

Synthetic_Scheme cluster_0 Overall Synthetic Pathway A 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-2-methyl-7H- pyrrolo[2,3-d]pyrimidine A->B  Chlorination (POCl₃) C 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine B->C  Iodination (NIS)

Caption: Overall synthetic scheme for the target molecule.

Part 1: Synthesis of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Core

The initial and most critical phase is the construction of the core heterocyclic system. While numerous methods exist for synthesizing pyrrolo[2,3-d]pyrimidines, a common and effective approach involves the condensation of a functionalized pyrimidine with a C2 synthon, followed by cyclization. For the 2-methyl substituted target, a reliable starting point is the reaction of 4-amino-6-hydroxypyrimidine with chloroacetone.

Mechanism Insight: This reaction proceeds via an initial N-alkylation of the C4 amino group of the pyrimidine by chloroacetone. This is followed by an intramolecular condensation, where the enol or enolate of the acetone moiety attacks the C5 position of the pyrimidine ring, leading to the formation of the pyrrole ring after dehydration. This classic approach builds the fused ring system efficiently.

Part 2: Chlorination of the 4-Hydroxy Group

The 4-hydroxy group of the pyrrolo[2,3-d]pyrimidine core exists in tautomeric equilibrium with its 4-oxo form (a lactam). To activate this position for nucleophilic substitution, it must be converted into a better leaving group. The standard and most effective method for this transformation is treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

Causality Behind Experimental Choice: Phosphorus oxychloride reacts with the lactam oxygen, forming a chlorophosphate intermediate. This intermediate is highly electrophilic at the C4 position, and the chlorophosphate moiety is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃ itself) at C4 results in the desired 4-chloro product. The reaction is often run neat or in a high-boiling solvent and driven to completion by heating.[3]

Part 3: Regioselective Iodination of the Pyrrole Ring

The final step is the introduction of an iodine atom at the C5 position. The pyrrole ring within the 7-deazapurine scaffold is electron-rich and readily undergoes electrophilic aromatic substitution. The C5 position is generally the most nucleophilic and sterically accessible site.

Expertise in Reagent Selection: While molecular iodine (I₂) can be used, N-Iodosuccinimide (NIS) is the preferred reagent for this transformation.[4][5] NIS is a mild, easy-to-handle, solid source of electrophilic iodine ("I⁺"). It provides high yields and excellent regioselectivity for the C5 position, minimizing the formation of di-iodinated or other side products. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solubilizes the starting material and facilitates the reaction.[5][6]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for professionals in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

(This protocol combines the core synthesis and chlorination, assuming the precursor 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is either commercially available or synthesized separately.)

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (5.0 g, 33.5 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol) to the flask. The mixture may be stirred at room temperature initially.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Workup - Quench: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.

  • Neutralization: Slowly neutralize the acidic aqueous mixture to a pH of 7-8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by the portion-wise addition of solid sodium carbonate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Step 2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask, dissolve 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (4.0 g, 23.9 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (5.9 g, 26.3 mmol, 1.1 equivalents) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup - Quench: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 150 mL) to quench any unreacted NIS/iodine. Stir for 15 minutes.

  • Precipitation & Filtration: A precipitate should form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the collected solid under vacuum to yield the final product, this compound, typically as an off-white to light brown solid. Further purification is usually not necessary if the reaction goes to completion.

Data Summary and Workflow

Table of Synthetic Parameters
StepStarting MaterialKey ReagentsProductTypical Yield
1 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-olPhosphorus Oxychloride (POCl₃)4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine70-85%
2 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidineN-Iodosuccinimide (NIS), DMFThis compound85-95%
Experimental Workflow Diagram

Workflow cluster_1 Stage 1: Chlorination cluster_2 Stage 2: Iodination S1_Setup Reaction Setup: Precursor + POCl₃ S1_React Reflux (4-6h) S1_Setup->S1_React S1_Workup Ice Quench & Neutralization S1_React->S1_Workup S1_Purify Extraction & Chromatography S1_Workup->S1_Purify S2_Setup Reaction Setup: Chloro-intermediate + DMF S1_Purify->S2_Setup Isolated Intermediate S2_React Add NIS at 0°C, Stir at RT (2-4h) S2_Setup->S2_React S2_Workup Thiosulfate Quench S2_React->S2_Workup S2_Purify Filtration & Washing S2_Workup->S2_Purify Final Final S2_Purify->Final Final Product

Caption: Step-by-step laboratory workflow for the synthesis.

References

  • NIH PMC. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available at: [Link][2]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Available at: [7]

Sources

An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a derivative of the 7-deazapurine scaffold, it serves as a critical starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its chloro, iodo, and methyl groups offers medicinal chemists a versatile platform for molecular elaboration. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, its core applications in drug discovery, and essential safety and handling procedures.

Introduction & Significance

The 7H-pyrrolo[2,3-d]pyrimidine core structure is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules derived from this scaffold to interact with biological targets that typically bind purines, such as protein kinases.[1] Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer and autoimmune disorders, by targeting specific enzymes involved in cell signaling pathways.[2]

This compound is an advanced intermediate specifically designed for efficient synthesis of complex kinase inhibitors.[3] Its utility is derived from three key structural features:

  • 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing various amine-containing side chains, which are crucial for tuning potency and selectivity.[4]

  • 5-Iodo Group: The iodine atom is an ideal functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the facile introduction of aryl, heteroaryl, or alkynyl moieties to explore key pharmacophoric space.[5]

  • 2-Methyl Group: The methyl group at the C2 position can influence the molecule's electronic properties, solubility, and metabolic stability, while also providing a vector for interaction with the target protein's binding pocket.

This combination of reactive sites makes the compound a powerful building block for constructing libraries of potential drug candidates with high structural diversity.[3]

Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

PropertyValueSource
CAS Number 1060815-92-0[6][7]
Molecular Formula C₇H₅ClIN₃[8][9]
Molecular Weight 293.49 g/mol [8][9]
Appearance Typically a solid[9]
Storage 2-8°C, under inert atmosphere[3]
Solubility Soluble in polar aprotic solvents like DMF, DMSO; sparingly soluble in water.[4]

Standard analytical techniques for verification include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-bearing impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a molecule containing chlorine and iodine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the material.

Synthesis Protocol & Mechanistic Insights

The most direct and common method for preparing this compound is through the electrophilic iodination of its precursor, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway SM 4-Chloro-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine Reagent N-Iodosuccinimide (NIS) DMF, Room Temp. SM->Reagent 1. Dissolution & Reagent Addition Product 4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine Workup Aqueous Workup (e.g., Na₂S₂O₃ quench) Reagent->Workup 2. Reaction & Quenching Purification Purification (Recrystallization or Chromatography) Workup->Purification 3. Isolation Purification->Product 4. Final Product

Sources

The Strategic Role of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core stands as a privileged scaffold. Its structural resemblance to endogenous purines allows it to function as a purine isostere, competitively binding to the ATP-binding sites of a multitude of protein kinases. This inherent bioactivity has rendered it a cornerstone in the development of targeted therapies, particularly in oncology and immunology. The subject of this guide, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a highly functionalized and strategically designed intermediate, poised for elaboration into potent and selective kinase inhibitors.

The strategic placement of its substituents is key to its utility:

  • The 4-chloro group serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse side chains that can interact with specific amino acid residues within the kinase ATP-binding pocket, thereby modulating potency and selectivity.

  • The 5-iodo substituent provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling. This position allows for the extension of the molecule into the solvent-exposed region of the kinase, which can be exploited to enhance pharmacokinetic properties or introduce additional binding interactions.

  • The 2-methyl group can contribute to the overall binding affinity and selectivity of the final compound by occupying a specific hydrophobic pocket within the target kinase.

While this compound itself is not marketed as a biologically active agent, its value lies in its potential as a key building block for the synthesis of advanced therapeutic candidates. This guide will delve into the synthetic utility of this intermediate and the biological activities of the complex molecules derived from it, with a particular focus on the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Synthetic Utility and Application in Kinase Inhibitor Development

The primary application of this compound is as a starting material in multi-step synthetic routes to generate libraries of potential drug candidates. The chloro and iodo groups offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

A prime example of the utility of this scaffold is in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a closely related analog, 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, has been utilized in the development of potent LRRK2 inhibitors.[1] The synthetic logic is readily adaptable.

Hypothetical Synthetic Pathway to a LRRK2 Inhibitor

The following scheme illustrates a plausible synthetic route from this compound to a hypothetical LRRK2 inhibitor, based on established chemical transformations for this class of compounds.

G A 4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine B Step 1: Nucleophilic Aromatic Substitution A->B R-NH2, Base C Amine-substituted intermediate B->C D Step 2: Suzuki Coupling C->D Arylboronic acid, Pd catalyst, Base E Final LRRK2 Inhibitor D->E

Caption: Hypothetical two-step synthesis of a LRRK2 inhibitor.

Step 1: Nucleophilic Aromatic Substitution at C4. The more reactive 4-chloro position is first targeted for nucleophilic displacement. This is a critical step for introducing a side chain that will interact with the hinge region of the kinase.

Step 2: Palladium-Catalyzed Cross-Coupling at C5. The iodo group at the 5-position is then utilized for a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety. This part of the molecule often extends towards the solvent front and can be modified to fine-tune solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Biological Target Profile: Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations often lead to a hyperactive kinase, which is thought to contribute to neuronal toxicity and cell death. Therefore, the development of potent and selective LRRK2 inhibitors is a major focus of research for neuroprotective therapies in Parkinson's disease.

Mechanism of Action and Signaling Pathway

LRRK2 is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The precise mechanism by which hyperactive LRRK2 leads to neurodegeneration is still under investigation, but it is known to phosphorylate a number of substrates, including a subset of Rab GTPases. Inhibition of LRRK2 kinase activity is expected to normalize these phosphorylation events and mitigate the downstream pathological effects.

G cluster_0 LRRK2 Signaling Pathway LRRK2_active Hyperactive LRRK2 (e.g., G2019S mutation) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_trafficking Autophagy Impaired Autophagy Phospho_Rab->Autophagy Neuronal_damage Neuronal Damage & Cell Death Vesicular_trafficking->Neuronal_damage Autophagy->Neuronal_damage Inhibitor LRRK2 Kinase Inhibitor (Derived from core scaffold) Inhibitor->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and point of intervention.

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds derived from this compound as kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. In the absence of an inhibitor, binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the terbium-labeled antibody and the fluorescent tracer. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Assay Plate: - Add test compound dilutions - Add kinase-antibody mixture B Add Tracer Solution A->B C Incubate at Room Temperature B->C D Read Plate on a Fluorescence Plate Reader C->D E Data Analysis: - Calculate FRET ratio - Determine IC50 values D->E

Caption: Workflow for a FRET-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the LRRK2 kinase and the terbium-labeled anti-tag antibody in the assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of a low-volume 384-well plate. Then, add the kinase/antibody mixture to all wells.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite the terbium donor and measure the emission from both the terbium and the fluorescent tracer.

  • Data Analysis: Calculate the ratio of the acceptor (tracer) emission to the donor (terbium) emission. Plot the FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

While specific IC50 values for compounds derived directly from this compound are not available in the provided search results, the following table presents representative data for a series of pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors to illustrate the potency that can be achieved with this scaffold.[1]

Compound IDLRRK2 G2019S IC50 (nM)
10 150
11 80
12 200
13 120

Note: The data presented is for illustrative purposes and is based on compounds with the 7H-pyrrolo[2,3-d]pyrimidine core.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed chemical intermediate with significant potential in drug discovery. Its utility is not in its own biological activity, but in its capacity to serve as a versatile platform for the synthesis of highly potent and selective kinase inhibitors. The development of LRRK2 inhibitors for the treatment of Parkinson's disease is a prominent example of the therapeutic areas that can be addressed using this scaffold. Future research will undoubtedly continue to leverage the synthetic tractability of this and related pyrrolopyrimidines to explore new chemical space and develop novel therapies for a range of diseases.

References

Sources

A Comprehensive Technical Guide to 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-deazapurine scaffold, it serves as a crucial building block in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This guide provides an in-depth analysis of its synthesis, chemical properties, and reactivity, with a focus on its application as a key intermediate in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a review of its role in contemporary drug discovery are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its structural analogy to purine, a fundamental component of nucleic acids. This resemblance allows molecules incorporating this framework to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] The development of kinase inhibitors has revolutionized the treatment of various diseases, including cancer and autoimmune disorders.[2][3]

This compound emerges as a particularly valuable intermediate due to its strategic placement of reactive functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing various amine-containing moieties.[4] The iodine atom at the 5-position offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl substituents. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and selectivity for target kinases.

This guide will navigate the synthesis of this key intermediate, explore its chemical reactivity, and illustrate its application in the construction of biologically active molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the construction of the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine core, followed by regioselective iodination at the 5-position.

Synthesis of the 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Intermediate

Following the formation of the pyrimidinone, the crucial chlorination step is carried out using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (General Procedure)

A solution of phosphoryl trichloride (POCl₃) in a suitable solvent, such as dichloromethane, is prepared. To this solution, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is added portion-wise. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5] Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a mild base like sodium bicarbonate. The crude product is extracted with an organic solvent, dried, and purified, typically by recrystallization, to yield 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.[6]

Iodination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

The final step is the regioselective iodination of the pyrrole ring at the 5-position. This is typically achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, N-iodosuccinimide (approximately 1.1 equivalents) is added at 0 °C. The reaction mixture is then allowed to stir at room temperature overnight. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.[7]

Synthesis_Workflow Start 2-Methyl-substituted Pyrimidine Precursor Pyrimidinone 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one Start->Pyrimidinone Cyclization Chlorinated_Core 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrimidinone->Chlorinated_Core POCl₃ Iodination_Start 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Final_Product This compound Iodination_Start->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectral Data

PropertyValueSource
CAS Number 1060815-92-0[Anichem]
Molecular Formula C₇H₅ClIN₃[8]
Molecular Weight 293.49 g/mol [8]
Appearance Off-white to yellow powderGeneral Observation
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, a singlet for the C6-proton of the pyrrole ring, and a broad singlet for the N7-proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring and the presence of two distinct halogen atoms, which serve as versatile handles for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms. The SNAr reaction is a cornerstone in the synthesis of many kinase inhibitors, allowing for the introduction of a side chain that can interact with the hinge region of the kinase's ATP-binding pocket.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive Inactive STAT JAK->STAT_inactive Phosphorylates STAT_active Active STAT (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus & Binds Transcription Gene Transcription (Inflammation) DNA->Transcription Inhibitor 4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine -based Inhibitor Inhibitor->JAK Inhibits

Caption: The role of pyrrolo[2,3-d]pyrimidine-based inhibitors in the JAK-STAT signaling pathway.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and highly valuable intermediate in modern medicinal chemistry. Its well-defined reactivity at the 4- and 5-positions provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The strategic incorporation of a methyl group at the 2-position offers an additional avenue for optimizing the pharmacological properties of drug candidates. As the demand for targeted therapies continues to grow, the importance of key building blocks like this compound in accelerating drug discovery and development is undeniable. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, serving as a valuable resource for researchers in the field.

References

Sources

discovery of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in the development of targeted therapeutics. The document details the strategic importance of the pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its analogy with purines, which allows it to effectively compete with ATP for the active sites of various kinases.[1] We will delve into a probable synthetic route for this specific compound, outline its characterization, and discuss its application as a crucial building block in the synthesis of potent kinase inhibitors for diseases such as cancer and inflammatory disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isomer of purine where N-7 is replaced by a C-H group, is a cornerstone in modern medicinal chemistry.[1] This "7-deazapurine" scaffold has proven to be an exceptionally versatile template for the design of potent inhibitors of various protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, a key component of ATP, allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[1]

This inherent biological activity has led to the development of several successful drugs and a multitude of clinical candidates for treating cancers and inflammatory diseases.[2][3] The strategic functionalization of the pyrrolo[2,3-d]pyrimidine ring system at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 2-position, a chloro group at the 4-position, and an iodo group at the 5-position, as in the case of this compound, creates a highly versatile intermediate. The chloro and iodo substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity and target-specific moieties.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by iodination at the 5-position.

Synthetic Pathway A 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B 2-methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl3 or SOCl2/DMF C This compound B->C  NIS / DMF Application_in_Synthesis A This compound B Nucleophilic Substitution at C4 (e.g., with R-NH2) A->B C Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) B->C D Diverse Library of Kinase Inhibitor Candidates C->D

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel compound 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged core structure in modern kinase inhibitor design. Drawing parallels with well-characterized inhibitors, we will explore the probable biological targets, the signaling pathways modulated, and the experimental methodologies required to elucidate its precise molecular interactions.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a well-established pharmacophore in the development of ATP-competitive kinase inhibitors.[1] Its structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of a wide range of protein kinases. This scaffold is featured in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which underscores its therapeutic potential.[2] The specific compound of interest, this compound, possesses key substitutions that suggest a role as a kinase inhibitor. The chloro, iodo, and methyl groups likely contribute to its binding affinity and selectivity for specific kinase targets. While direct biological data for this specific molecule is not extensively published, its structural similarity to known kinase inhibitors, particularly those targeting the JAK family, allows for the formulation of a strong hypothesis regarding its mechanism of action.

A Putative Mechanism of Action: Competitive Inhibition of Janus Kinases

Based on the structural characteristics of this compound and the known targets of analogous compounds, it is hypothesized to function as an ATP-competitive inhibitor of protein kinases, with a high probability of targeting the Janus kinase (JAK) family.

ATP-Competitive Binding

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The 7H-pyrrolo[2,3-d]pyrimidine core of the compound is predicted to bind within the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region of the enzyme. This binding event physically obstructs the entry of ATP, thereby preventing the kinase from performing its catalytic function. The substitutions on the pyrrolopyrimidine core—the 4-chloro, 5-iodo, and 2-methyl groups—are crucial for determining the potency and selectivity of the inhibitor by interacting with specific amino acid residues within the ATP-binding site.

Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[3] This pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.[3] Given that Tofacitinib, which shares the pyrrolo[2,3-d]pyrimidine core, is a potent JAK inhibitor, it is plausible that this compound also targets one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2). By inhibiting JAKs, the compound would prevent the phosphorylation of STATs, effectively blocking the downstream signaling cascade.

Caption: Hypothesized inhibition of the JAK-STAT pathway.

Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays should be performed. The following protocols provide a robust framework for this investigation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of a specific kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., JAK1, JAK2, JAK3), the kinase-specific substrate peptide, and a range of concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then measure the luminescence generated by luciferase.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

ParameterDescription
Assay Principle Measures ADP produced from a kinase reaction.
Detection Method Luminescence
Key Reagents Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
Output IC50 value, indicating the concentration of inhibitor required to reduce kinase activity by 50%.
Cellular Assay for Pathway Inhibition

This assay determines if the compound can inhibit the target pathway within a cellular context.

Protocol: Western Blot for Phospho-STAT

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line responsive to cytokine stimulation) to 80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-6 for STAT3 phosphorylation) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT. Use appropriate secondary antibodies conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-STAT signal to the total STAT signal.

Caption: Workflow for Western blot analysis of STAT phosphorylation.

Target Engagement Assay

This assay confirms the direct binding of the compound to its target kinase in a cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase (e.g., JAK1) remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound provides clues to its potential interactions within a kinase ATP-binding site.

  • 7H-pyrrolo[2,3-d]pyrimidine Core: Forms key hydrogen bonds with the kinase hinge region.

  • 4-Chloro Group: Can interact with the gatekeeper residue and influence selectivity.

  • 5-Iodo Group: Occupies a hydrophobic pocket and can be a point for further chemical modification to enhance potency and selectivity. The presence of a halogen at this position is a common feature in potent kinase inhibitors.[4]

  • 2-Methyl Group: Likely interacts with another hydrophobic region within the ATP-binding site.

Further SAR studies, involving the synthesis and biological evaluation of analogs with modifications at these positions, would be essential to optimize the compound's activity and selectivity profile.

Conclusion

While direct experimental data on this compound is limited, its chemical structure strongly suggests a mechanism of action centered on the ATP-competitive inhibition of protein kinases, with the JAK family being a highly probable target. The technical guide presented here outlines a clear and logical path for researchers to rigorously test this hypothesis. By employing a combination of in vitro enzymatic assays, cell-based pathway analysis, and target engagement studies, the precise molecular mechanism and therapeutic potential of this promising compound can be fully elucidated. The insights gained from such investigations will be invaluable for the advancement of novel kinase inhibitors in drug discovery and development.

References

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]

  • 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: An Essential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core structure in modern medicinal chemistry. Its derivatives are integral to the development of targeted therapies, particularly as inhibitors of protein kinases.[1][2][3] A multitude of approved drugs and clinical candidates for treating inflammatory diseases, myeloproliferative disorders, and various cancers are built upon this heterocyclic system.[4][5][6] The strategic functionalization of this core at the 4-, 5-, and 2-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The target molecule, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a highly versatile intermediate in the synthesis of these complex kinase inhibitors. The chlorine atom at the 4-position acts as a crucial handle for nucleophilic substitution, enabling the introduction of various amine-containing fragments. The iodine at the 5-position provides a site for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of diverse chemical space.[7] Finally, the methyl group at the 2-position can influence binding interactions within the kinase active site.

This application note provides a comprehensive, three-step synthesis protocol for this compound, beginning from the construction of the pyrimidinone ring. Each step is accompanied by expert insights into the underlying chemical principles and practical considerations for ensuring a successful outcome.

Overall Synthetic Workflow

The synthesis is designed as a robust three-step sequence, commencing with the cyclization to form the pyrrolo[2,3-d]pyrimidinone core, followed by chlorination and subsequent iodination.

Figure 1: Three-step synthesis workflow for the target compound.

Part 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Intermediate 1)

Protocol Rationale & Scientific Insights

This initial step involves the construction of the pyrimidine ring onto a pre-existing pyrrole core. The chosen starting material, 2-amino-3-cyanopyrrole, possesses the necessary functionalities for this transformation. The reaction with acetic anhydride serves a dual purpose: it provides the two carbon atoms and the methyl group required for the formation of the 2-methylpyrimidinone ring. The mechanism proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the newly formed amide carbonyl, leading to the fused heterocyclic system after tautomerization. Acetic anhydride is an ideal reagent as it acts as both the acetylating agent and a dehydrating agent, driving the reaction to completion.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-cyanopyrrole (10.0 g, 92.5 mmol).

  • Reagent Addition: Carefully add acetic anhydride (100 mL) to the flask. The mixture may be gently swirled to ensure wetting of the solid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove residual acetic anhydride and other impurities.

  • Drying: Dry the isolated solid under vacuum at 50°C overnight to yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as an off-white to pale yellow solid.

ParameterValue
Starting Material 2-Amino-3-cyanopyrrole
Reagent Acetic Anhydride
Temperature Reflux (~140°C)
Reaction Time 4-6 hours
Expected Yield 80-90%
Appearance Off-white to pale yellow solid

Part 2: Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

Protocol Rationale & Scientific Insights

This step converts the hydroxyl group of the pyrimidinone tautomer into a chloro group, a classic transformation essential for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this type of reaction.[8][9] The reaction is typically performed in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger to neutralize the HCl generated during the reaction, thereby preventing potential side reactions and improving the yield. Toluene is used as a high-boiling, inert solvent. A critical aspect of this procedure is the work-up; the product is sensitive to hydrolysis and can revert to the starting material in the presence of water, especially under acidic or strongly basic conditions.[8] Therefore, a careful, cold quench and neutralization with a weak base like sodium bicarbonate are imperative.

Detailed Experimental Protocol
  • Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (12.0 g, 80.5 mmol) in toluene (200 mL).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 22.5 mL, 241.5 mmol, 3.0 equiv.) to the suspension.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 21.0 mL, 120.8 mmol, 1.5 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction Conditions: After the addition is complete, warm the reaction mixture to 50°C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring (this is a highly exothermic quench).

    • Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to afford 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid.

ParameterValue
Starting Material 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Base N,N-diisopropylethylamine (DIPEA)
Solvent Toluene
Temperature 50°C
Expected Yield 65-75%
Appearance White solid

Part 3: Synthesis of this compound (Final Product)

Protocol Rationale & Scientific Insights

The final step is an electrophilic aromatic substitution on the electron-rich pyrrole ring. The 5-position is the most nucleophilic and is readily halogenated. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of an electrophilic iodine atom ("I+"). Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar aprotic and effectively solvates both the substrate and the reagent. The reaction proceeds smoothly at room temperature. The work-up involves quenching the excess NIS and any iodine byproducts with a reducing agent like sodium thiosulfate.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 59.6 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-iodosuccinimide (NIS, 14.7 g, 65.6 mmol, 1.1 equiv.) portion-wise over 15 minutes, keeping the temperature below 5°C.

  • Reaction Conditions: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction to completion by TLC.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 500 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and 500 mL of water.

    • Stir the mixture for 30 minutes. A precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake extensively with water (3 x 100 mL) to remove DMF and salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield this compound as a light-stable, off-white powder.

ParameterValue
Starting Material 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0°C to Room Temperature
Expected Yield 90-98%
Appearance Off-white powder

Conclusion

This application note details a reliable and scalable three-step synthesis for this compound. The protocol is designed for researchers and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind key procedural choices. By following this guide, laboratories can efficiently produce this critical building block, facilitating the discovery and development of next-generation kinase inhibitors.

References

  • Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]

  • Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Patsnap. (n.d.). Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US Patent 10,738,058 B2.
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • PubMed Central. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5649-5652. [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • PubMed. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(10), 2689-2692. [Link]

  • MDPI. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 24(17), 3069. [Link]

  • Royal Society of Chemistry. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(23), 13865-13870. [Link]

  • Google Patents. (2017). Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. US Patent App. 15/513,995.
  • MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(11), 2758. [Link]

Sources

The Strategic Application of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a wide array of kinases.[1][2] This "privileged scaffold" has led to the development of numerous clinically approved drugs targeting kinases involved in cancer and inflammatory diseases. The strategic functionalization of this core is paramount in achieving potency and selectivity. This guide focuses on a highly versatile intermediate, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, and its application in the synthesis of next-generation kinase inhibitors.

Molecular Architecture and Rationale for Substitution

The specific substitution pattern of this compound is not arbitrary; each substituent plays a critical role in the synthetic strategy and the final biological activity of the target kinase inhibitor.

  • The 4-Chloro Group: A Gateway to Diversity. The chlorine atom at the C4 position is the primary reactive handle for introducing a vast array of side chains. It is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of amines, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase.[3] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, further expand the repertoire of possible C-N bond formations at this position.[4]

  • The 5-Iodo Group: A Vector for Potency and Selectivity. The iodine atom at the C5 position serves a dual purpose. Firstly, it provides a valuable site for further structural elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the introduction of aryl or heteroaryl moieties that can extend into and interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity. Secondly, the bulky and lipophilic nature of the iodine atom itself can contribute to favorable interactions within the ATP-binding pocket. For instance, in the context of Janus kinase (JAK) inhibitors, an iodine atom in this region has been shown to form a key interaction with a histidine residue (His-885 in hJAK1), contributing to high selectivity.[6]

  • The 2-Methyl Group: Fine-Tuning the Core. The methyl group at the C2 position, while seemingly simple, can significantly influence the inhibitor's properties. It can enhance binding affinity through van der Waals interactions with hydrophobic residues in the kinase active site. Furthermore, the electronic-donating nature of the methyl group can modulate the reactivity of the pyrrolo[2,3-d]pyrimidine core, subtly influencing the kinetics of subsequent synthetic transformations.

Synthetic Strategies and Key Transformations

The synthesis of kinase inhibitors from this compound typically involves a sequential and regioselective functionalization of the C4 and C5 positions. The order of these reactions is crucial and is often dictated by the desired final structure and the compatibility of the reagents.

G cluster_0 Synthetic Workflow Start This compound Step1 Buchwald-Hartwig Amination or SNAr at C4 Start->Step1 Primary/Secondary Amine, Pd Catalyst, Base Intermediate C4-Aminated Intermediate Step1->Intermediate Step2 Suzuki Coupling at C5 Intermediate->Step2 Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base Final_Product Final Kinase Inhibitor Step2->Final_Product

Caption: General synthetic workflow utilizing the title compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general procedure for the amination of the C4 position, a critical step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 eq) and the phosphine ligand (0.1-0.2 eq) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired C4-aminated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol outlines a general procedure for the introduction of an aryl or heteroaryl group at the C5 position of the C4-aminated intermediate.

Materials:

  • C4-aminated-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate

  • Aryl or heteroaryl boronic acid or ester (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add the C4-aminated-5-iodo intermediate (1.0 eq), the boronic acid/ester (1.2-2.0 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.

Data Presentation: Representative Kinase Inhibitor Synthesis

The following table summarizes typical reaction conditions and expected yields for the synthesis of a hypothetical Janus Kinase (JAK) inhibitor starting from this compound.

StepReaction TypeStarting MaterialReagents & ConditionsProductTypical Yield
1Buchwald-Hartwig AminationThis compound(R)-3-aminopyrrolidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.5 eq), Dioxane, 100 °C, 12 h(R)-N-(pyrrolidin-3-yl)-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine75-85%
2Suzuki Coupling(R)-N-(pyrrolidin-3-yl)-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3.0 eq), Dioxane/H₂O (4:1), 90 °C, 8 h(R)-N-(pyrrolidin-3-yl)-5-(1-methyl-1H-pyrazol-4-yl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine60-75%

Application in Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers.[7] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key feature of several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibition

Sources

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines and the Suzuki Coupling

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral to a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.[1][4][5] The ability to selectively functionalize this privileged core is paramount for the development of novel and potent drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the regioselective Suzuki coupling of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the rationale behind the chosen conditions, present a detailed, step-by-step protocol, and offer insights into troubleshooting and optimization.

The substrate, this compound, possesses two distinct halogen atoms, presenting an opportunity for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl.[9] This inherent difference in reactivity allows for the selective coupling at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach is highly valuable in the synthesis of complex, multi-substituted pyrrolo[2,3-d]pyrimidine derivatives.[10][11]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][12][13] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Weigh and Prepare Reagents: - this compound - Boronic Acid - Palladium Catalyst - Ligand - Base - Solvents degas_solvents Degas Solvents prep_reagents->degas_solvents setup_flask Combine Reagents in a Dry Flask under Inert Atmosphere (N2 or Ar) add_solvents Add Degassed Solvents setup_flask->add_solvents heat_reaction Heat the Reaction Mixture (e.g., 80-100 °C) add_solvents->heat_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_reaction quench_reaction Cool to Room Temperature and Quench monitor_reaction->quench_reaction extraction Aqueous Work-up and Extraction quench_reaction->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize the Product (NMR, MS) purification->characterization

Caption: A generalized workflow for the Suzuki coupling experiment.

Materials and Reagents

ReagentGradeSupplierNotes
This compound>95%Commercial SourceStarting material.
Arylboronic Acid or Pinacol Ester>97%Commercial SourceThe coupling partner. Pinacol esters can offer greater stability and reduce side reactions like protodeboronation.[14][15]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyst GradeCommercial SourceA common and effective Pd(0) catalyst. Other catalysts like PdCl₂(dppf) can also be used.[16]
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercial SourceThe base is crucial for the transmetalation step.[17]
1,4-DioxaneAnhydrous, >99.8%Commercial SourceA common solvent for Suzuki couplings.
WaterDeionizedIn-houseUsed as a co-solvent.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
BrineSaturated SolutionIn-houseFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.

Detailed Experimental Protocol

This protocol describes a representative Suzuki coupling of this compound with a generic arylboronic acid.

1. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.[15]

2. Solvent Addition and Reaction:

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degassing can be achieved by bubbling an inert gas through the solvent for 20-30 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask. The final concentration of the limiting reagent should be around 0.1 M.

  • Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9] A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of a new, typically more nonpolar, product spot indicates the reaction is proceeding.

4. Work-up and Extraction:

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-2-methyl-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent.Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[15] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DME/water, Toluene/water).[9][18]
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the formation of an arene byproduct.[9]Use the corresponding boronic acid pinacol ester, which is generally more stable.[14] Alternatively, use milder bases like KF or NaHCO₃, or consider running the reaction under anhydrous conditions.[15][17]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[18]
Dehalogenation The starting material loses a halogen atom without coupling.This can sometimes occur as a side reaction.[9] Optimizing the catalyst, ligand, and temperature may help to minimize this. Consider using a different palladium source or ligand.

Data Interpretation and Characterization

The final product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the 5-position of the pyrrole ring and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the regioselective functionalization of this compound at the C-5 position. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired 5-aryl-substituted products can be achieved. This protocol provides a solid foundation for researchers to synthesize novel derivatives of this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • PubMed Central (PMC). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Semantic Scholar. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

  • ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines (6,7-Diaryl-7-deazapurines) by Consecutive Suzuki and Liebeskind—Srogl Cross-Couplings. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Semantic Scholar. and 2,4,7-triarylpyrrolo[2,3-d]pyrimidines by a combination of the Suzuki cross-coupling and N-arylation reactions. [Link]

  • PubMed Central (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Application Notes and Protocols for 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, characterization, and application of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 1060815-92-0)[1]. This versatile heterocyclic building block is a key intermediate in the synthesis of a variety of kinase inhibitors and other pharmacologically active molecules. These notes detail robust protocols for its preparation and subsequent elaboration through palladium-catalyzed cross-coupling reactions, providing insights into reaction mechanisms and optimization strategies.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine or pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the native purine ring system of ATP. This mimicry allows for the design of potent and selective kinase inhibitors that compete for the ATP-binding site. The strategic introduction of chloro, iodo, and methyl groups onto this scaffold, as in the case of this compound, provides orthogonal handles for further chemical diversification. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodo group at the 5-position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The methyl group at the 2-position can modulate the electronic properties and steric environment of the molecule, influencing its binding affinity and selectivity for target kinases.

This guide will focus on the practical aspects of handling and utilizing this key intermediate, with a specific application focus on the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a target of significant interest in the development of therapeutics for Parkinson's disease.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and successful application in a laboratory setting.

PropertyValueReference
CAS Number 1060815-92-0[1]
Molecular Formula C₇H₅ClIN₃Anichem
Molecular Weight 293.49 g/mol Anichem
Appearance SolidSigma-Aldrich
Purity >95%Anichem
Storage Store at -20°C, sealed, away from moisture and light.[2]

Safety Profile:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P264: Wash hands thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol for this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from a suitable pyrimidine precursor. The following protocol is a representative example based on established methodologies for the synthesis of related pyrrolo[2,3-d]pyrimidines.

Workflow for Synthesis

A 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B 2-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃, Heat   C This compound B->C  N-Iodosuccinimide (NIS), DMF   A 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine D 4-Chloro-5-aryl-2-methyl-7H- pyrrolo[2,3-d]pyrimidine A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D A 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine D 4-Chloro-5-alkynyl-2-methyl-7H- pyrrolo[2,3-d]pyrimidine A->D B Terminal Alkyne B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) C->D

Sources

The Strategic Utility of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a privileged core structure in modern medicinal chemistry, renowned for its role in the development of a multitude of clinically significant therapeutic agents.[1] Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for numerous protein kinases, which are pivotal regulators of cellular processes and frequently implicated in the pathogenesis of cancer, inflammatory disorders, and viral infections.[2] This guide focuses on a particularly valuable, functionalized derivative: 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . We will explore its strategic applications, provide detailed protocols for its utilization, and elucidate the chemical principles that underscore its efficacy as a key building block in drug discovery.

The this compound Building Block: A Gateway to Kinase Inhibitors

The strategic placement of three distinct functional handles—a methyl group at the 2-position, a chloro group at the 4-position, and an iodo group at the 5-position—renders this compound a highly versatile intermediate for the synthesis of complex molecular architectures. This trifunctionalization allows for a modular and sequential approach to introduce diverse substituents, enabling the systematic exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the target molecules.

The 4-chloro substituent serves as a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments that can form crucial hydrogen bond interactions with the hinge region of the target kinase. The 5-iodo group, on the other hand, is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the installation of a wide array of carbon-based substituents, which can be tailored to occupy specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity. The 2-methyl group provides a foundational structural element and can influence the overall electronics and steric profile of the molecule.

Applications in the Synthesis of Targeted Therapeutics

The utility of this compound is exemplified by its application in the synthesis of inhibitors for several important kinase families.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in LRRK2 are strongly associated with an increased risk of Parkinson's disease. The development of potent and selective LRRK2 inhibitors is therefore a major focus of therapeutic research. The this compound scaffold has been instrumental in the design of such inhibitors.[3]

The general synthetic strategy involves an initial SNAr reaction at the C4 position, followed by a Suzuki or other cross-coupling reaction at the C5 position. This modular approach allows for the rapid generation of a library of analogues with diverse substituents at both positions, facilitating the optimization of LRRK2 inhibitory activity.

Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors

STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a critical role in the inflammatory response associated with allergic diseases such as asthma.[4] The 7H-pyrrolo[2,3-d]pyrimidine core has been identified as a promising scaffold for the development of STAT6 inhibitors.[4]

Derivatives of this compound can be synthesized to target STAT6. The synthetic route often involves the introduction of an amino side chain at the C4 position and further functionalization at the C5 position to achieve potent and selective inhibition of STAT6 activity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of this compound

This protocol describes the iodination of the precursor, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Workflow for the Synthesis of this compound

G start Start reagents 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine N-Iodosuccinimide (NIS) Dimethylformamide (DMF) start->reagents reaction Dissolve starting material in DMF Cool to 0 °C Add NIS portion-wise Stir at room temperature overnight reagents->reaction workup Add saturated Na2S2O3 solution Filter the precipitate Wash with water reaction->workup purification Vacuum drying workup->purification product This compound purification->product

Caption: Synthetic workflow for the iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated sodium thiosulfate (Na2S2O3) solution

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Stir the resulting slurry for 30 minutes.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water.

  • Dry the product under vacuum to afford this compound as a solid.

Rationale: The use of NIS in DMF is a mild and effective method for the regioselective iodination of the electron-rich pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine core. The reaction proceeds via an electrophilic aromatic substitution mechanism. The sodium thiosulfate workup is essential to remove any residual iodine, which can interfere with subsequent reactions and purification.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details a general procedure for the displacement of the 4-chloro group with a primary or secondary amine.

Workflow for C4-Amination of this compound

G start Start reagents This compound Amine (R-NH2) Diisopropylethylamine (DIPEA) Solvent (e.g., n-Butanol) start->reagents reaction Combine reactants in a sealed tube Heat at elevated temperature (e.g., 100-120 °C) reagents->reaction workup Cool to room temperature Concentrate under reduced pressure reaction->workup purification Purify by column chromatography workup->purification product 4-Amino-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative purification->product

Caption: General workflow for the SNAr reaction at the C4 position.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous solvent such as n-butanol, dioxane, or DMF

  • Sealed reaction tube or microwave vial

  • Heating block or microwave reactor

Procedure:

  • To a sealed reaction tube, add this compound (1.0 eq), the desired amine, and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at an elevated temperature (typically 100-120 °C) for several hours to overnight. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Rationale: The SNAr reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring, which activates the C4-position towards nucleophilic attack. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. The choice of solvent and temperature will depend on the reactivity of the specific amine being used.

Protocol 3: Suzuki Cross-Coupling at the C5-Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the 5-iodo group with a boronic acid or ester.

G start Start reagents 5-Iodo-pyrrolopyrimidine derivative Boronic acid/ester Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start->reagents reaction Combine reactants in a flask Degas the mixture Heat under inert atmosphere reagents->reaction workup Cool to room temperature Dilute with water Extract with an organic solvent reaction->workup purification Dry the organic layer Concentrate Purify by column chromatography workup->purification product 5-Aryl/heteroaryl-pyrrolopyrimidine derivative purification->product

Sources

Protocol for N-Alkylation of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Alkylation in Pyrrolo[2,3-d]pyrimidine Scaffolds

The 4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a highly valued scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases.[1] The functionalization of the pyrrole nitrogen at the N-7 position through N-alkylation is a critical step in the synthesis of these complex molecules, allowing for the introduction of diverse side chains that can significantly modulate their pharmacological properties and target specificity.

This application note provides a detailed, field-proven protocol for the efficient and regioselective N-alkylation of this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Mechanistic Considerations and Strategic Reagent Selection

The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine system proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen (N-7) is first deprotonated by a suitable base to form a nucleophilic anion, which then attacks the electrophilic alkylating agent. The regioselectivity of this reaction, favoring N-7 over other potential sites, is a key consideration.

The Role of Substituents:

The electronic and steric landscape of the pyrrolo[2,3-d]pyrimidine core is significantly influenced by its substituents. In our target molecule, this compound, we must consider the interplay of:

  • 2-Methyl Group: This electron-donating group slightly increases the electron density of the pyrrole ring, potentially enhancing the nucleophilicity of the N-7 anion.

  • 4-Chloro and 5-Iodo Groups: These electron-withdrawing halogens decrease the overall electron density of the heterocyclic system, thereby increasing the acidity of the N-7 proton and facilitating its deprotonation. The steric bulk of the iodo group at the 5-position can also influence the approach of the alkylating agent.

Choice of Base and Solvent: The Key to Regioselectivity and Efficiency

The selection of an appropriate base and solvent system is paramount for achieving high yields and regioselectivity.

  • Base Selection: A moderately strong, non-nucleophilic base is ideal to ensure complete deprotonation of the N-7 proton without competing in the subsequent alkylation step. Potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation. Its heterogeneous nature in many organic solvents can be advantageous, minimizing side reactions. Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive alkylating agents, but require strictly anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent is generally preferred to dissolve the starting materials and facilitate the Sₙ2 reaction. Acetonitrile (CH₃CN) is an excellent choice due to its ability to dissolve the pyrrolopyrimidine salt and its relatively high boiling point, which allows for heating if necessary. Dimethylformamide (DMF) is another common solvent, though its higher boiling point can sometimes lead to side reactions and it can be more challenging to remove during workup.

Experimental Protocol: N-Alkylation of this compound

This protocol outlines a general and robust procedure for the N-alkylation of the title compound with a generic alkyl halide (R-X).

Materials and Reagents:
ReagentCAS NumberMolecular FormulaNotes
This compoundNot availableC₇H₅ClIN₃Synthesized from 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and N-iodosuccinimide.
Alkyl Halide (R-X)VariesVariese.g., Methyl iodide, Ethyl bromide, Benzyl bromide.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, finely powdered.
Acetonitrile (CH₃CN)75-05-8CH₃CNAnhydrous.
Dichloromethane (DCM)75-09-2CH₂Cl₂For extraction.
Brine (saturated NaCl solution)7647-14-5NaClFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄For drying.
Silica Gel7631-86-9SiO₂For column chromatography.
Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10-20 mL per gram of starting material) to the flask. To this suspension, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium halide).

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired N-7 alkylated product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated this compound.

Visualizing the Workflow:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Start with this compound Add_Solvent_Base Add Anhydrous Acetonitrile and K₂CO₃ Start->Add_Solvent_Base Add_Alkyl_Halide Add Alkyl Halide (R-X) Add_Solvent_Base->Add_Alkyl_Halide Stir_Heat Stir at RT or Heat Add_Alkyl_Halide->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Filter Filter Inorganic Salts Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of this compound.

Troubleshooting and Expert Insights

Issue Potential Cause Solution
Low or no conversion - Inactive alkylating agent- Insufficient base- Low reaction temperature- Check the purity and reactivity of the alkyl halide.- Use a higher excess of potassium carbonate (up to 3 eq).- Increase the reaction temperature to reflux.
Formation of side products - Reaction temperature too high- Prolonged reaction time- Presence of moisture- Run the reaction at a lower temperature for a longer duration.- Stop the reaction as soon as the starting material is consumed.- Ensure all reagents and solvents are anhydrous.
Poor regioselectivity (alkylation at other sites) - Inappropriate base or solvent- While N-7 is generally favored, stronger bases or different solvents might alter selectivity. Stick to the recommended K₂CO₃/Acetonitrile system for optimal N-7 alkylation.
Difficulty in purification - Close-running impurities- Optimize the solvent system for column chromatography. A shallow gradient can improve separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can confidently and efficiently synthesize a wide range of N-7 substituted derivatives. This protocol serves as a foundational method for the exploration of structure-activity relationships and the development of novel therapeutics based on this privileged heterocyclic scaffold.

References

  • MDPI. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine for the Development of Potent and Selective CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing the key intermediate, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine , in the synthesis of advanced inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). We will explore the strategic rationale behind the use of this scaffold, detail the synthetic pathways for inhibitor development, and provide protocols for the biochemical and cellular characterization of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: CSF1R as a Therapeutic Target and the Role of the Pyrrolo[2,3-d]pyrimidine Scaffold

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of macrophages and their precursors.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a range of pathologies, including various cancers, inflammatory disorders, and neurodegenerative diseases.[3][4] In the tumor microenvironment (TME), signaling through CSF1R is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis.[5][6] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to modulate the TME and enhance anti-tumor immunity.[3]

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, famously serving as the foundation for numerous approved drugs. Its structure mimics the purine core of ATP, allowing it to effectively compete for the kinase hinge-binding region. The specific intermediate, This compound , offers three orthogonal points for chemical modification, providing a robust platform for structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.

  • C4-Chloro Position: Highly susceptible to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, allowing for the introduction of various amine-containing side chains that can interact with the solvent-exposed region of the ATP binding pocket.

  • C5-Iodo Position: Ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the installation of aryl or heteroaryl moieties that can probe deeper into the active site.

  • N7-Position: Can be alkylated or protected to modulate solubility and metabolic stability. The pyrrole NH is often crucial for hinge binding.[2]

This guide will focus on a logical, field-proven workflow for leveraging this versatile intermediate to create novel CSF1R inhibitors.

Synthetic Strategy and Protocols

The overall strategy involves a multi-step synthesis beginning with the preparation of the core intermediate, followed by sequential functionalization at the C4 and C5 positions.

Workflow for CSF1R Inhibitor Synthesis

The synthetic workflow is designed for modularity, allowing for the creation of a library of analogs for SAR studies.

G cluster_0 Core Intermediate Synthesis cluster_1 Inhibitor Elaboration A 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one B 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B POCl3 C This compound B->C NIS, DMF D Step 1: C4 Amination (Buchwald-Hartwig or SNAr) C->D Direct Amination C->D Amine, Base or Pd Catalyst G N7 Protection (e.g., SEM-Cl) (Optional) C->G Protect Pyrrole NH E Step 2: C5 Arylation (Suzuki Coupling) D->E D->E Pd Catalyst, Base, Boronic Acid H N7 Deprotection (Optional) E->H F Final CSF1R Inhibitor G->D H->F

Caption: Modular synthetic workflow for CSF1R inhibitors.

Protocol 1: Synthesis of this compound (Intermediate C)

This protocol is adapted from the iodination of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] The initial chlorination of the corresponding pyrimidinone is a standard procedure.

Step A: Chlorination

  • To a stirred suspension of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol), add N,N-dimethylaniline (0.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

  • Extract the product with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (B) .

Step B: Iodination

  • Dissolve 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (B) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 vol) to quench excess iodine.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the target intermediate This compound (C) as a solid.[1]

Scientific Rationale: The use of NIS in DMF is a mild and effective method for the regioselective iodination of electron-rich heterocycles like the pyrrolo[2,3-d]pyrimidine core. The reaction proceeds via electrophilic aromatic substitution at the C5 position, which is the most nucleophilic carbon on the pyrrole ring.

Protocol 2: C4-Amination via Buchwald-Hartwig Coupling

This step introduces the first key diversity element. The choice of amine is critical for tuning inhibitor properties.

  • Optional but Recommended: Protect the N7 position of intermediate C using a suitable protecting group like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to prevent side reactions, particularly if a strong base is used.[7]

  • In a reaction vessel, combine the N7-protected intermediate (1.0 eq), the desired amine (1.2-1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a palladium catalyst system. A common and effective system is Palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and BINAP (0.1 eq).[7]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane (20 vol) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to 100-110 °C and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the C4-aminated product.

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] The C4-chloro position is more reactive towards this coupling than the C5-iodo position under these conditions. The use of a bulky phosphine ligand like BINAP is crucial for the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps. Cesium carbonate is an effective base for this transformation.

Protocol 3: C5-Arylation via Suzuki-Miyaura Coupling

This final coupling step installs the aryl or heteroaryl group.

  • Combine the C4-aminated intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq) in a reaction vessel.[9]

  • Add a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is a common choice.[9]

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 20 vol).

  • Degas the mixture with an inert gas for 15 minutes.

  • Heat the reaction to 90-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-4 hours.[10] Monitor by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography or preparative HPLC.

  • If an N7-protecting group was used, deprotect under appropriate conditions (e.g., TBAF or acid for SEM group) to yield the Final CSF1R Inhibitor (F) .

Scientific Rationale: The Suzuki-Miyaura coupling is highly efficient for forming C-C bonds between sp²-hybridized carbons. The C-I bond is more reactive than the C-Cl bond towards the initial oxidative addition step in the Suzuki catalytic cycle, ensuring high regioselectivity for this reaction at the C5 position. The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[6]

Biological Evaluation: Characterizing Inhibitor Activity

Once synthesized, the compounds must be evaluated for their ability to inhibit CSF1R and their effects on downstream signaling and cellular functions.

CSF1R Signaling Pathway and Point of Inhibition

CSF1R activation by its ligands (CSF-1, IL-34) leads to receptor dimerization and autophosphorylation, initiating downstream cascades like PI3K/AKT and MAPK/ERK that drive cell proliferation and survival.[1][11] The synthesized pyrrolo[2,3-d]pyrimidine inhibitors act as ATP-competitive agents, blocking the initial autophosphorylation event.

G cluster_0 Cell Membrane cluster_1 Cytoplasm CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Ligand CSF-1 / IL-34 Ligand->CSF1R Binding PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation ERK ERK1/2 ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition Dimerization->PI3K Dimerization->ERK

Caption: CSF1R signaling and the mechanism of inhibition.

Protocol 4: In Vitro CSF1R Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of CSF1R by measuring ATP consumption.

Materials:

  • Recombinant human CSF1R kinase (e.g., BPS Bioscience, #40251)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[12]

  • ATP, DTT, Kinase Assay Buffer

  • Test compounds and positive control (e.g., Pexidartinib)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[12]

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at Km concentration), and the kinase substrate.

  • To each well of the assay plate, add 2.5 µL of the diluted test compound or control.

  • Prepare a solution of diluted CSF1R kinase in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the diluted kinase to each well. For "no enzyme" controls, add buffer instead.

  • Incubate the plate at 30 °C for 45-60 minutes.[12]

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cellular Target Engagement (Western Blot for p-CSF1R)

This assay confirms that the inhibitor can block CSF1R phosphorylation in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Recombinant human CSF-1

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Plate macrophages and allow them to adhere. Starve cells in serum-free media overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[13]

  • Immediately wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the anti-phospho-CSF1R primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-CSF1R antibody as a loading control.

  • Quantify band intensities to determine the dose-dependent inhibition of CSF1R phosphorylation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded highly potent and selective inhibitors. The table below summarizes representative data from published studies, illustrating key SAR trends.

Compound IDC4-Substitution (Amine)C6-Substitution (Aryl)CSF1R IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/CSF1R)
Pexidartinib N/A (different scaffold)N/A9.7>10,000>1030
1 N-Methyl-N-benzyl4-(hydroxymethyl)phenyl12020
23 N-Methyl-N-(3-methylbenzyl)4-(hydroxymethyl)phenyl<1>1000>1000
25 N-Methyl-N-(3-methylbenzyl)Pyridin-2-yl1.1>1000>909
28 N-Methyl-N-(3-methylbenzyl)Pyridin-4-yl1.4>1000>714

Data synthesized from literature for illustrative purposes.

Key Insights:

  • C4-Amine Methylation: Methylation of the exocyclic amine at the C4 position (e.g., comparing to historical non-methylated analogs) significantly reduces EGFR activity, a common off-target, thereby boosting selectivity for CSF1R.

  • C4-Benzyl Substitution: Introducing a methyl group on the benzyl ring at the C4-amine (e.g., compound 23 vs. 1 ) dramatically improves selectivity by reducing EGFR inhibition.

  • C6-Aryl Group: The C6 position (equivalent to C5 in the starting iodo-intermediate) tolerates a wide range of aryl and heteroaryl substituents. Pyridyl groups (compounds 25 , 28 ) are well-tolerated, often improving solubility and ADME properties while maintaining high potency.

Conclusion

The this compound scaffold is a validated and highly versatile starting point for the development of next-generation CSF1R inhibitors. Its orthogonal reactivity allows for the systematic and modular synthesis of compound libraries. By employing robust synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently explore the chemical space around the core structure. The protocols and insights provided herein offer a solid foundation for designing, synthesizing, and evaluating novel inhibitors with improved potency, selectivity, and therapeutic potential.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • CSF-1R in Cancer: More than a Myeloid Cell Receptor. PMC - PubMed Central. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers. [Link]

  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. PMC - NIH. [Link]

  • CSF1R Kinase Assay Kit. BPS Bioscience. [Link]

  • Insights into CSF-1R Expression in the Tumor Microenvironment. MDPI. [Link]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability. AACR Journals. [Link]

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]

  • CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Challenges and prospects of CSF1R targeting for advanced malignancies. PubMed Central. [Link]

  • CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells. National Institutes of Health (NIH). [Link]

  • Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Semantic Scholar. [Link]

  • 3D model overlay of 4‐benzylpyrrolo[2,3‐d]pyrimidine docked in an... ResearchGate. [Link]

  • Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. [Link]

  • Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland | Request PDF. ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3‑d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Figshare. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

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Sources

Application Notes and Protocols for the Characterization of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in drug discovery.[1] The precise substitution of a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position imparts specific reactivity and conformational properties that are crucial for its utility as a synthetic building block.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications in drug development. This guide provides a detailed overview of the essential analytical methods for the characterization of this compound, complete with theoretical explanations, step-by-step protocols, and expected data.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅ClIN₃[2]
Molecular Weight 293.49 g/mol [2]
Appearance Expected to be a solid
Purity (typical) >95%[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for pyrrolo[2,3-d]pyrimidine derivatives due to its excellent solubilizing properties for this class of compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The predicted chemical shifts are based on the analysis of structurally similar compounds found in the literature.[3][4][5] The electron-withdrawing effects of the chlorine and iodine atoms, as well as the pyrimidine ring, will influence the chemical shifts of the protons and carbons in a predictable manner.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR analysis.

Protocol for ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra to the TMS signal at 0 ppm.

Expected NMR Data

The expected chemical shifts for this compound are summarized in Table 2. These are estimations based on analogous structures.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-CH₃ ~2.5~20-25
C6-H ~7.5-8.0~125-130
N7-H ~12.0-12.5 (broad)-
C2 -~155-160
C4 -~150-155
C5 -~70-75 (due to I)
C6 -~125-130
C4a -~115-120
C7a -~150-155

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic at 127) will be observable in the mass spectrum, providing further confirmation of the elemental composition. Fragmentation patterns can provide additional structural information.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument.

    • Calibrate the instrument using a standard calibrant.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the structure.

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺ (C₇H₆ClIN₃) 293.9344~293.9
Isotopic Peaks M:M+2 ≈ 3:1 (for Cl)Should be observed
Major Fragments Loss of I, Cl, CH₃To be determined experimentally

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices

Reverse-phase HPLC is the method of choice for compounds of this polarity. A C18 column is a versatile stationary phase that provides good retention and separation. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with a buffer (e.g., formic acid or ammonium acetate) is typically used. A gradient elution is often employed to ensure the efficient elution of all components and a good peak shape. UV detection is suitable as the pyrrolo[2,3-d]pyrimidine core contains a chromophore that absorbs in the UV region.

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis.

Protocol for HPLC Purity Determination
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

The presence of N-H, C-H, C=C, and C=N bonds in this compound will give rise to characteristic absorption bands in the IR spectrum. The N-H stretching vibration is particularly informative.

Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data
Wavenumber (cm⁻¹)Assignment
3400-3200 N-H stretching
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching (from CH₃)
1650-1550 C=N and C=C stretching
Below 1000 C-Cl and C-I stretching

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound.

Protocol for Elemental Analysis
  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis: The experimental percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula.

Expected Elemental Analysis Data
ElementTheoretical (%)
C 28.65
H 1.72
N 14.32

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the thorough characterization of this compound. The application of NMR, MS, HPLC, FTIR, and elemental analysis will ensure the structural integrity and purity of this important synthetic intermediate, thereby supporting its successful application in research and drug development.

References

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  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Market Size. openPR.com. Available at: [Link]

Sources

The Strategic Role of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis: Application to Tofacitinib Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted therapies, particularly in the realm of Janus kinase (JAK) inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of molecular design. Tofacitinib, a prominent JAK inhibitor, features this core structure. While the most common synthetic routes to Tofacitinib utilize a non-methylated pyrrolo[2,3-d]pyrimidine intermediate, the exploration of substituted analogs, such as those bearing a 2-methyl group, is a critical aspect of medicinal chemistry for the development of next-generation kinase inhibitors with improved selectivity and pharmacological profiles. This application note provides a detailed guide on the synthesis and utility of a key intermediate, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine , outlining its strategic importance and providing robust protocols for its preparation and subsequent elaboration.

The Rationale for the 2-Methyl and 5-Iodo Substitutions

The introduction of a methyl group at the C2 position and an iodine atom at the C5 position of the 4-chloropyrrolo[2,3-d]pyrimidine core is a deliberate strategic decision in the design of novel kinase inhibitors.

  • The 2-Methyl Group: The presence of a methyl group at the C2 position can significantly influence the molecule's interaction with the target kinase. This small alkyl group can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity for specific kinases over others. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the heterocyclic core, which may impact the molecule's overall pharmacokinetic properties.

  • The 5-Iodo Group: The iodine atom at the C5 position serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This position is often solvent-exposed in the kinase active site, making it an ideal point for derivatization to improve potency, selectivity, and physicochemical properties. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the efficient formation of carbon-carbon bonds.

Synthetic Workflow Overview

The synthesis of Tofacitinib and its analogs can be conceptually divided into the preparation of the core heterocyclic moiety and the chiral piperidine side chain, followed by their coupling. The focus of this guide is the synthesis of the key intermediate, this compound, and its subsequent utilization.

Tofacitinib Synthesis Workflow A 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Chlorination (POCl3) C This compound B->C Iodination (NIS) E Coupled Intermediate C->E Nucleophilic Aromatic Substitution (SNAr) D (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine D->E F Tofacitinib Analog E->F Deprotection & Further Steps

Caption: General workflow for the synthesis of Tofacitinib analogs.

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis is a multi-step process starting from the corresponding pyrimidin-4-ol.

Step 1: Chlorination of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The conversion of the hydroxyl group to a chlorine atom is a critical step to enable subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Protocol:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Optionally, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine can be added to scavenge the HCl generated.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Excess POCl₃: Using an excess of POCl₃ ensures the complete conversion of the starting material and also serves as the reaction solvent.

  • Inert Atmosphere: Prevents the hydrolysis of POCl₃ and the product by atmospheric moisture.

  • Careful Quenching: The reaction of POCl₃ with water is highly exothermic and generates HCl. Adding the reaction mixture to ice helps to control the temperature and minimize side reactions.

Step 2: Iodination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

The introduction of iodine at the C5 position is achieved through electrophilic aromatic substitution, with N-iodosuccinimide (NIS) being a mild and effective iodinating agent.

Protocol:

  • Dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS, 1.05-1.2 equivalents) portion-wise to the cooled solution, while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with ethyl acetate or another suitable organic solvent (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford this compound.

Causality Behind Choices:

  • NIS: N-iodosuccinimide is a convenient and easy-to-handle source of electrophilic iodine.

  • Aprotic Solvent: DMF or acetonitrile are used as they are inert to the reaction conditions and effectively dissolve the starting materials.

  • Sodium Thiosulfate Quench: This step is essential to remove any residual iodine, which can interfere with subsequent reactions and purification.

Part 2: Coupling with the Piperidine Moiety

The key bond formation in the synthesis of Tofacitinib and its analogs is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain.

Protocol:

  • To a reaction vessel, add this compound (1 equivalent) and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1-1.2 equivalents).

  • Add a suitable solvent such as n-butanol, DMF, or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DIPEA (2-3 equivalents), to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled intermediate.

Causality Behind Choices:

  • Base: The base is crucial to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical for achieving a reasonable reaction rate and minimizing side reactions. Higher boiling point solvents are often necessary for this SNAr reaction.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1ChlorinationPOCl₃Neat or Toluene105-1102-470-85
2IodinationNISDMF0 to RT2-1280-95
3SNAr CouplingK₂CO₃ or DIPEAn-Butanol80-12012-2460-80

Analytical Characterization

A comprehensive analytical characterization of the key intermediate is essential to ensure its purity and structural integrity for subsequent steps.

This compound

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole proton, the pyrimidine proton, and the methyl group protons in their respective chemical shift regions.

  • ¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the halogenated carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound (C₇H₅ClIN₃), confirming its identity.

Conclusion

The synthesis of this compound provides a versatile platform for the development of novel kinase inhibitors, including analogs of Tofacitinib. The strategic placement of the 2-methyl and 5-iodo substituents offers opportunities to fine-tune the pharmacological properties of the final compounds. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to empower researchers in their efforts to synthesize and explore new chemical entities in the exciting field of kinase inhibitor drug discovery.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Ripin, D. H., et al. (2003). The Synthesis of the Janus Kinase 3 Inhibitor CP-690,550. Organic Process Research & Development, 7(5), 634-642.
  • Marican, A., et al. (2013). Asymmetric total synthesis of Tofacitinib. Tetrahedron Letters, 54(37), 5096-5098.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route, improve yields, and ensure the highest purity of your final product. As a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules, mastering the preparation of this compound is crucial.[1][2][3]

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. The first step involves the iodination of the pyrrole ring, followed by the chlorination of the pyrimidinone ring.

Step 1: Iodination

The selective iodination at the C5 position of the pyrrolo[2,3-d]pyrimidine core is a critical step. This is commonly achieved using an electrophilic iodinating agent.

Step 2: Chlorination

Following iodination, the hydroxyl group on the pyrimidinone ring is converted to a chloro group. This transformation is typically accomplished using a strong chlorinating agent.

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one->5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Iodination This compound This compound 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one->this compound Chlorination

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Iodination Step

Question: My iodination reaction of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one is resulting in a low yield of the desired 5-iodo product. What are the potential causes and how can I improve the conversion?

Answer: Low yields in the iodination step can often be attributed to several factors, including the choice of iodinating agent, reaction conditions, and the presence of side reactions.

Potential Causes & Solutions:

Factor Explanation Recommended Solutions
Iodinating Agent The reactivity of the iodinating agent is crucial. Milder agents may lead to incomplete reactions, while overly reactive ones can cause side reactions.N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.[4] If using other agents like iodine monochloride (ICl) or elemental iodine (I₂), ensure appropriate reaction conditions and stoichiometry.
Solvent The choice of solvent can significantly impact the solubility of the starting material and the reaction rate.Dimethylformamide (DMF) is a good solvent choice as it effectively dissolves the starting material.[4] Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be considered.
Reaction Temperature The reaction may be temperature-sensitive. Insufficient temperature can lead to a sluggish reaction, while high temperatures might promote the formation of byproducts.Start the reaction at 0 °C and allow it to slowly warm to room temperature.[4] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Reaction Time Incomplete reaction due to insufficient time is a common issue.Allow the reaction to stir at room temperature overnight to ensure complete conversion.[4]
Side Reactions Di-iodination or iodination at other positions on the pyrrolo[2,3-d]pyrimidine core can occur, although less common for the C5 position.Careful control of stoichiometry (using a slight excess of the iodinating agent, e.g., 1.1 equivalents) can help minimize over-iodination.
Issue 2: Incomplete Chlorination and/or Product Decomposition

Question: During the chlorination of 5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃), I'm observing incomplete conversion and the formation of dark, tarry byproducts. How can I address this?

Answer: Incomplete chlorination and product decomposition are common challenges in this step, often stemming from the harsh reaction conditions and the sensitivity of the product.

Potential Causes & Solutions:

Factor Explanation Recommended Solutions
Reagent Purity & Excess The quality and amount of POCl₃ are critical. Old or impure POCl₃ can be less reactive, and an insufficient amount will lead to incomplete conversion.Use freshly distilled or a new bottle of POCl₃ . A significant excess of POCl₃ is often required to drive the reaction to completion.
Reaction Temperature High temperatures can lead to the decomposition of the starting material and the desired product, resulting in the formation of tarry substances.The reaction is typically performed at reflux . However, if decomposition is observed, consider running the reaction at a lower temperature for a longer period.
Reaction Time Similar to the iodination step, insufficient reaction time can result in incomplete conversion.Monitor the reaction progress closely using TLC. The reaction is often complete within a few hours at reflux.
Work-up Procedure The quenching of excess POCl₃ is highly exothermic and can lead to product degradation if not performed carefully. The 4-chloro product is also sensitive to hydrolysis.[5]Removal of excess POCl₃: Before quenching, remove the excess POCl₃ under reduced pressure.[5] Careful Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or ice-water.[5] This "reverse quench" helps to control the exotherm.
pH Control during Work-up The 4-chloro product is unstable in both strongly acidic and basic conditions.[5]Use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization to a pH of 7-8.[5] Avoid strong bases like NaOH.
Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of this compound after the synthesis. What are the best purification techniques?

Answer: The purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.

Recommended Purification Strategy:

  • Aqueous Work-up: After quenching the reaction, the crude product often precipitates from the aqueous solution. Filter the solid and wash it thoroughly with water to remove any water-soluble impurities.[4]

  • Saturated Sodium Thiosulfate Wash: Washing with a saturated solution of sodium thiosulfate (Na₂S₂O₃) is crucial to remove any residual iodine.[4]

  • Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective purification method.

  • Silica Gel Chromatography: For highly impure samples, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method to isolate the pure product.

The following flowchart illustrates a decision-making process for troubleshooting the synthesis:

Troubleshooting_Flowchart cluster_iodination Iodination Step cluster_chlorination Chlorination Step I1 Low Yield? I2 Check Reagents: - Fresh NIS? - Anhydrous DMF? I1->I2 Yes C1 Incomplete Reaction or Decomposition? I1->C1 No I3 Optimize Conditions: - Start at 0°C, warm to RT? - Overnight reaction? I2->I3 I4 Check Stoichiometry: - 1.1 eq. of NIS? I3->I4 C2 Check POCl₃: - Freshly distilled? - Sufficient excess? C1->C2 Yes End Pure Product C1->End No C3 Control Temperature: - Reflux with monitoring? - Lower temp for longer time? C2->C3 C4 Optimize Work-up: - Remove excess POCl₃? - Slow quench on ice? C3->C4 C5 Neutralize carefully: - Use weak base (NaHCO₃)? - pH 7-8? C4->C5 Start Start Synthesis Start->I1

Caption: Troubleshooting flowchart for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this two-step synthesis?

A1: While yields can vary depending on the scale and specific conditions, a well-optimized process can be expected to have an overall yield in the range of 60-80%.

Q2: Can I use a protecting group for the pyrrole nitrogen?

A2: Yes, protecting the N7 position of the pyrrole ring is a common strategy, especially if further functionalization is planned.[6] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The protecting group can be introduced before the iodination step and removed at a later stage.

Q3: Are there any alternative chlorinating agents to POCl₃?

A3: While POCl₃ is the most commonly used reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially be used. However, POCl₃ is generally preferred for its reliability in this specific synthesis.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The quenching of POCl₃ is highly exothermic. Perform this step slowly and with caution, preferably in an ice bath.

  • N-Iodosuccinimide (NIS) is a skin and eye irritant. Avoid inhalation of dust and direct contact.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

By following the guidance in this technical support center, researchers can navigate the common challenges associated with the synthesis of this compound, leading to improved yields and higher purity of this valuable synthetic intermediate.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
  • To a solution of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Wash the solid with a saturated aqueous solution of sodium thiosulfate.

  • Dry the solid under vacuum to obtain 5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.

Protocol 2: Synthesis of this compound
  • Add 5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully add the cooled residue to crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford this compound.

V. References

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • ACS Publications. (2019). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.

  • ResearchGate. (2015). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Anichem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.

  • PharmaCompass. (n.d.). Navigating the Supply Chain for Pyrrolo[2,3-d]Pyrimidine Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

  • Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.

  • Avicenna Journal of Pharmaceutical Research. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations.

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PMC. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.

  • PMC. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

  • Anichem. (n.d.). This compound In Stock.

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.

  • Journal of the University of Babylon for Pure and Applied Sciences. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.

  • Oakwood Chemical. (n.d.). 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1960). 26. Pyrrolo[2,3-d]pyrimidines.

  • ResearchGate. (2012). Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions.

Sources

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction

This compound is a key building block in the synthesis of various kinase inhibitors and other pharmaceutically active compounds. The synthesis, while seemingly straightforward, involves several steps where side reactions can significantly impact the outcome. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in mechanistic insights and practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the common routes involving the chlorination and iodination of a 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one precursor.

Issue 1: Low or No Yield of the Desired 4-Chloro Product After Chlorination

Question: My TLC analysis of the reaction mixture after treating 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one with a chlorinating agent (e.g., POCl₃) shows complete consumption of the starting material. However, after aqueous workup, I primarily isolate the starting material. What is happening?

Answer: This is a classic and common problem arising from the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions generated during the quenching of the excess chlorinating agent.[1]

Causality: The carbon atom at the 4-position of the pyrimidine ring is electron-deficient and therefore highly electrophilic. This makes it prone to nucleophilic attack by water, leading to the reformation of the more thermodynamically stable pyrimidin-4-one.

  • Minimize Water Contact: The primary goal is to neutralize and remove the excess chlorinating agent under strictly anhydrous or minimally aqueous conditions until the product is stable.

  • Azeotropic Removal of Excess Reagent: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure. This minimizes the exothermicity of the quench and reduces the formation of acidic byproducts.[1]

  • Careful Quenching: A "reverse quench" is often the most effective method. This involves slowly adding the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate.[1] This helps to control the temperature and neutralize the acid as it is formed.

Experimental Protocol: Optimized Chlorination and Workup

  • To a stirred solution of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in anhydrous toluene (10 vol), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the excess POCl₃.

  • In a separate flask, prepare a slurry of crushed ice and sodium bicarbonate (NaHCO₃).

  • Slowly and carefully, add the concentrated reaction mixture to the ice/bicarbonate slurry with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Once the addition is complete and the quenching is finished, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Issue 2: Formation of Multiple Products During Iodination

Question: After the iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, my TLC and LC-MS show multiple spots, including what appears to be starting material, the desired product, and a potential di-iodinated species. How can I improve the selectivity?

Answer: The iodination of the pyrrolo[2,3-d]pyrimidine core is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and susceptible to substitution at the C5 and C6 positions. The formation of multiple products is often due to incomplete reaction, over-iodination, or side reactions under the chosen conditions.

Causality:

  • Incomplete Reaction: Insufficient equivalents of the iodinating agent or a short reaction time can leave unreacted starting material.

  • Over-Iodination (Di-iodination): The pyrrole ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (e.g., high temperature, excess iodinating agent), a second iodine atom can be introduced at the C6 position.

  • Dehalogenation: In some cases, particularly with harsher reagents or acidic conditions, dehalogenation of the starting material or product can occur.[2]

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation and is generally preferred over harsher reagents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent.[3]

  • Control of Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. Typically, 1.05 to 1.2 equivalents of NIS are sufficient.

  • Temperature Control: Perform the reaction at a controlled temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can improve selectivity.[3]

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly used.

Experimental Protocol: Selective Iodination

  • Dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS.

  • A precipitate of the product should form. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

Troubleshooting Iodination Side Products

Side Product Potential Cause Solution
Unreacted Starting MaterialInsufficient NIS, short reaction timeIncrease NIS to 1.2 eq, extend reaction time
Di-iodinated ProductExcess NIS, high temperatureReduce NIS to 1.05-1.1 eq, maintain low temperature
Dechlorinated ProductAcidic conditions, impuritiesEnsure anhydrous conditions, use high-purity reagents
Issue 3: N-Alkylation/Arylation Side Reactions

Question: I am observing a side product that appears to be an N-alkylated or N-arylated derivative of my pyrrolo[2,3-d]pyrimidine. How can this be avoided?

Answer: The nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine core is nucleophilic and can undergo alkylation or arylation, especially in the presence of electrophiles and a base.[4] This is a common synthetic route to functionalize this position, but an undesired side reaction if the N-H is intended to be retained.

Causality:

  • Presence of Electrophiles: Alkyl halides or other electrophilic species in the reaction mixture can lead to N7-alkylation.

  • Basic Conditions: The presence of a base can deprotonate the N7-H, increasing its nucleophilicity and promoting alkylation.

  • Use of Protecting Groups: If subsequent reaction steps require conditions that could lead to N7-alkylation, consider protecting the N7-H with a suitable protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group.

  • Careful Control of Reaction Conditions: When N7-alkylation is not desired, avoid the use of strong bases and ensure that no electrophilic contaminants are present in the reaction mixture.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the key steps in the synthesis of this compound and highlights the points where side reactions are most likely to occur.

Synthesis_Troubleshooting Start 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Chloro_Product 4-Chloro-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Chlorination->Chloro_Product Desired Path Hydrolysis Hydrolysis (Reverts to Starting Material) Chlorination->Hydrolysis Aqueous Workup Issue Iodination Iodination (e.g., NIS) Chloro_Product->Iodination N_Alkylation N7-Alkylation (Side Reaction) Chloro_Product->N_Alkylation Electrophiles + Base Final_Product 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Iodination->Final_Product Desired Path Di_iodination Di-iodination (Over-reaction) Iodination->Di_iodination Harsh Conditions

Caption: Synthetic pathway with key side reactions.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate . [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH . [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors . [Link]

  • Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid . [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google P

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

The pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophore found in numerous clinically significant molecules, particularly as kinase inhibitors.[1][2] The introduction of chloro and iodo substituents at the 4- and 5-positions, respectively, offers versatile handles for further functionalization through nucleophilic substitution and cross-coupling reactions.[2] However, the synthesis of this compound can present several challenges. This guide aims to provide practical, experience-based solutions to common issues encountered during its preparation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the common synthetic route involving the iodination of a 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor.

Problem 1: Low Yield of the Iodinated Product

Symptoms:

  • Less than 50% isolated yield of this compound.

  • Significant recovery of starting material (4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine).

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Activated Iodinating Agent N-Iodosuccinimide (NIS) is a common and effective iodinating agent for this transformation.[3] However, its reactivity can be influenced by the reaction conditions.Ensure the NIS is of high purity and has been stored properly to prevent decomposition. Consider adding a catalytic amount of a Lewis acid, such as silver triflate or indium(III) chloride, to enhance the electrophilicity of the iodine.
Inappropriate Solvent The choice of solvent is crucial for solubility of the starting material and for mediating the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[3][4]If solubility of the starting material is an issue, consider switching to DMF. However, be aware that DMF can be more difficult to remove during workup. For reactions in DCM, ensure the solvent is anhydrous, as water can react with the iodinating agent.
Suboptimal Reaction Temperature The iodination of pyrrolo[2,3-d]pyrimidines is typically performed at or below room temperature to control selectivity and minimize byproduct formation.[3]Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Decomposition of the Product The pyrrolo[2,3-d]pyrimidine core can be sensitive to strongly acidic or basic conditions, leading to degradation of the desired product.Maintain a neutral or slightly acidic reaction medium. If a Lewis acid is used, ensure it is used in catalytic amounts. During workup, avoid prolonged exposure to strong acids or bases.
Problem 2: Formation of Di-iodinated Byproduct

Symptoms:

  • A significant spot on the TLC with a lower Rf value than the desired product.

  • Mass spectrometry data indicating the presence of a di-iodinated species.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excess Iodinating Agent Using a significant excess of the iodinating agent can lead to over-iodination of the pyrrole ring.Carefully control the stoichiometry of the iodinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient.[3] Add the iodinating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature Elevated temperatures can increase the rate of the second iodination, leading to the formation of the di-iodinated byproduct.Maintain the reaction temperature at 0 °C or below. Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent over-reaction.
Electron-Rich Nature of the Pyrrole Ring The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic substitution.Consider using a less reactive iodinating agent, such as iodine in the presence of a mild base like sodium bicarbonate. This can provide better control over the mono-iodination.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Oily or impure solid obtained after evaporation of the solvent.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities The desired product and potential byproducts (e.g., di-iodinated species, unreacted starting material) may have similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is not effective.
Residual Solvent High-boiling point solvents like DMF can be difficult to remove completely and may result in an oily product.After the reaction, perform an aqueous workup to remove the majority of the DMF. Co-evaporation with a lower-boiling point solvent, such as toluene, can help to azeotropically remove residual DMF.
Product Precipitation Issues The product may not precipitate cleanly from the reaction mixture or during workup.After quenching the reaction, consider adding a non-polar solvent (e.g., heptane or diethyl ether) to induce precipitation of the product. The crude product can then be collected by filtration and further purified by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct approach is the electrophilic iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved using an iodinating agent like N-Iodosuccinimide (NIS) in an appropriate organic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[3] The reaction is generally performed at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.

Synthetic_Route SM 4-chloro-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Product 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine SM->Product Iodination Reagent NIS (N-Iodosuccinimide) Reagent->Product Solvent DCM or DMF Solvent->Product

Caption: General synthetic route for the iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and control are:

  • Stoichiometry of the Iodinating Agent: A slight excess (1.05-1.1 equivalents) is generally recommended to ensure complete conversion of the starting material without promoting di-iodination.[3]

  • Reaction Temperature: Maintaining a low temperature (0 °C to room temperature) is crucial for selectivity and to prevent byproduct formation.

  • Solvent Choice and Purity: The solvent should be anhydrous and capable of dissolving the starting material.

  • Reaction Time: The reaction should be monitored closely by an appropriate analytical technique (TLC, LC-MS) to determine the point of maximum product formation and to avoid over-reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and any potential byproducts. The spots can be visualized under UV light (254 nm). For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of the starting material and the formation of the product.

Troubleshooting_Workflow Start Reaction Monitoring Check_Completion Is Starting Material Consumed? Start->Check_Completion Check_Completion->Start No Check_Byproducts Are Significant Byproducts Observed? Check_Completion->Check_Byproducts Yes Quench Quench Reaction Check_Byproducts->Quench No Optimize Optimize Reaction Conditions (Temperature, Stoichiometry) Check_Byproducts->Optimize Yes Workup Proceed to Workup and Purification Quench->Workup Optimize->Start

Caption: A simplified workflow for monitoring and troubleshooting the iodination reaction.

Q4: What is the standard workup procedure for this reaction?

A4: A typical workup procedure involves quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to destroy any excess iodinating agent.[3] This is followed by extraction of the product into an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified as needed.

Q5: Are there any specific safety precautions I should take?

A5: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. N-Iodosuccinimide is an oxidizing agent and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine synthesis - chemicalbook. (URL: )
  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 - ChemicalBook. (URL: )
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (URL: )
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • This compound. (URL: )
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - Ingenta Connect. (URL: )
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: )
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (URL: )
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - OUCI. (URL: )
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (URL: )
  • 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich. (URL: )
  • This compound In Stock - Anichem. (URL: )
  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine - ChemBK. (URL: )
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability...
  • 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine - Smolecule. (URL: )
  • An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis - Benchchem. (URL: )

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4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Welcome to the technical support guide for this compound. This document provides essential information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents, ensuring its stability and integrity is paramount for reproducible and successful experimental outcomes.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the most critical factor in maintaining the long-term stability of this reagent. Based on safety data sheets and supplier recommendations, the compound should be stored in a cool, dry, and well-ventilated area.[4][5][6] The container must be kept tightly sealed to prevent moisture ingress and potential degradation.[4][6] For long-term storage, refrigeration is often recommended.[7] Some suppliers may even use cold-chain transportation to ensure stability upon arrival.[8]

Q2: Is this compound sensitive to light or air?

A2: While specific photostability studies are not widely published for this exact molecule, its structure suggests potential sensitivity. The carbon-iodine bond, in particular, can be susceptible to photolysis. Therefore, it is best practice to store the compound in an opaque or amber vial and to minimize its exposure to direct light during handling. While not overtly sensitive to air (oxidation), keeping the container sealed prevents exposure to atmospheric moisture, which can promote hydrolysis.

Q3: What solvents are recommended for dissolving this compound?

A3: The compound is noted to be insoluble in water.[9] For experimental use, it is typically dissolved in organic solvents. Dimethylformamide (DMF) has been used in synthetic procedures involving similar pyrrolo[2,3-d]pyrimidines.[9] Dimethyl sulfoxide (DMSO) is also a common choice for preparing stock solutions for biological assays. Always use anhydrous solvents to prevent hydrolysis, and prepare solutions fresh whenever possible.

Q4: What are the primary safety concerns when handling this compound?

A4: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[10] It may also cause skin and respiratory irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] All handling, especially of the solid powder, should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[4][6][11]

Parameter Recommendation Primary Rationale Source(s)
Temperature Store in a cool place; refrigeration recommended for long-term.To slow down potential degradation reactions.[4][7]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.To minimize contact with moisture and oxygen.Best Practice
Container Tightly sealed, opaque or amber vial.To protect from moisture and light.[4][5]
Location Dry, well-ventilated area, away from incompatible materials.To prevent accidental reactions and ensure safety.[4][6]

Part 2: Troubleshooting Guide for Experimental Issues

Unexpected results can often be traced back to reagent instability. This guide helps diagnose and resolve common problems.

Q5: My reaction yield is lower than expected, or my TLC/LC-MS shows multiple unexpected spots. Could the starting material be the issue?

A5: Yes, this is a common consequence of reagent degradation. The presence of new, unidentified spots strongly suggests that the starting material has either degraded during storage or is unstable under your specific reaction conditions.

Troubleshooting Steps:

  • Verify Storage: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, sealed).[4][5][7]

  • Assess Purity: Before use, run a purity check on your starting material using LC-MS or ¹H NMR. Compare this to the certificate of analysis (CoA) from the supplier.

  • Consider Reagent Incompatibility: The pyrrolo[2,3-d]pyrimidine core can be sensitive.

    • Nucleophiles: The chlorine at the C4 position is a leaving group, susceptible to substitution by nucleophilic reagents (e.g., amines, water, alcohols), especially under basic or heated conditions.[12][13]

    • Acids: Strong acidic conditions may lead to side reactions. One study noted that in the presence of acid, the iodo group at the C5 position was lost, resulting in a deiodinated by-product.[13]

  • Evaluate Solvent Quality: Ensure you are using anhydrous solvents, as water can act as a nucleophile and cause hydrolysis of the C4-Cl bond.

Troubleshooting_Flowchart start Unexpected Experimental Result (Low Yield / Impurities) check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Sealed?) start->check_storage purity_check Step 2: Run Purity Analysis (LC-MS, NMR) check_storage->purity_check compare_coa Does analysis match CoA? purity_check->compare_coa reagent_issue Root Cause: Starting Material Degradation compare_coa->reagent_issue No check_conditions Step 3: Evaluate Reaction Conditions compare_coa->check_conditions Yes reaction_issue Root Cause: Reaction Condition Instability acid_base Are strong acids/bases present? (Potential de-iodination or hydrolysis) check_conditions->acid_base nucleophiles Are potent nucleophiles present? (Potential C4-Cl substitution) check_conditions->nucleophiles solvent_quality Is the solvent anhydrous and degassed? check_conditions->solvent_quality acid_base->reaction_issue nucleophiles->reaction_issue solvent_quality->reaction_issue

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Q6: I've observed a gradual color change in the solid compound over time. Is it still usable?

A6: A color change (e.g., from white/pale yellow to brownish) is a visual indicator of potential degradation. While the compound might still contain a significant amount of the desired material, the presence of colored impurities can interfere with reactions and complicate purification. It is highly recommended to re-analyze the purity of the material via LC-MS or NMR before use. If significant degradation is confirmed, it is best to use a fresh, uncompromised batch.

Part 3: Key Degradation Pathways & Prevention

Understanding the chemical liabilities of the molecule is key to preventing its degradation.

The structure of this compound contains two key sites susceptible to degradation under common laboratory conditions: the C4-Chloro group and the C5-Iodo group.

Caption: Potential degradation sites on the core molecule.

  • Hydrolysis/Nucleophilic Substitution at C4: The electron-deficient pyrimidine ring makes the C4-chloro group a good leaving group. Water, alcohols, or other nucleophiles present in a reaction can displace the chloride, leading to undesired by-products.

    • Prevention: Always use anhydrous solvents. When running reactions with nucleophiles (e.g., amines), use controlled temperatures and reaction times to minimize side reactions.[13]

  • De-iodination at C5: The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds. It can be cleaved under reductive conditions or, as noted in the literature, under certain acidic conditions, leading to the loss of the iodine atom.[13]

    • Prevention: Avoid strong reducing agents unless intended for a specific transformation. Be cautious with strong acids; buffer the reaction if necessary.

  • Photolysis: As a general precaution for iodo-aromatic compounds, exposure to UV or high-intensity light should be minimized to prevent homolytic cleavage of the C-I bond, which can initiate radical chain reactions.

    • Prevention: Store the compound in amber vials and protect reactions from direct light.

Part 4: Experimental Protocol

Protocol: Preparation of a Standardized Stock Solution (10 mM in DMSO)

This protocol outlines the best practices for preparing a stock solution for use in biological screening or other assays.

  • Pre-analysis & Weighing:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • In a chemical fume hood, weigh the required amount of the compound into a new, dry, amber glass vial. For 1 mL of a 10 mM solution, you will need 2.935 mg (Molecular Weight: 293.49 g/mol ).[14]

  • Dissolution:

    • Add the appropriate volume of anhydrous, molecular-sieve-dried DMSO to the vial.

    • Cap the vial tightly and vortex gently at room temperature until the solid is completely dissolved. Mild warming (30-37°C) can be applied if necessary, but avoid excessive heat.

  • Storage of Solution:

    • For immediate use, this solution is ready.

    • For short-term storage (1-2 weeks), store the solution at -20°C.

    • For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and store at -80°C.

  • Quality Control:

    • It is good practice to confirm the concentration and purity of a newly prepared stock solution via LC-MS, especially if it will be used for critical quantitative experiments.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. PubMed. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. PubMed. [Link]

  • This compound. Anichem. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

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Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is a vital building block in the synthesis of various pharmacologically active molecules, particularly Janus kinase (JAK) inhibitors.[1] Scaling this synthesis from the bench to pilot or production scale introduces significant challenges related to reaction control, safety, purity, and yield. This guide is structured in a question-and-answer format to directly address common issues encountered by researchers and process chemists. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust, safe, and efficient scale-up process.

The synthetic route discussed focuses on a common two-step sequence starting from 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: selective iodination at the C5 position followed by chlorination of the C4 hydroxyl group.

I. Overall Synthesis Workflow

Below is a diagram outlining the typical synthetic sequence for preparing the target compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Chlorination SM 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Reagent1 Iodinating Agent (e.g., NIS, I2) Intermediate 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Reagent2 Chlorinating Agent (e.g., POCl3, SOCl2) Reagent1->Intermediate Solvent (e.g., DMF, MeCN) Temp: 0°C to RT Product 4-Chloro-5-iodo-2-methyl-7H- pyrrolo[2,3-d]pyrimidine Reagent2->Product Temp: Reflux (Exothermic Control)

Caption: High-level overview of the two-step synthesis.

Part 1: Iodination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This section addresses the challenges associated with the electrophilic iodination at the C5 position of the pyrrole ring, a crucial step for installing one of the key halogens.

Frequently Asked Questions & Troubleshooting

Q1: My iodination reaction with N-Iodosuccinimide (NIS) is stalling, leaving significant amounts of starting material. What are the common causes and how can I fix this?

A1: Incomplete conversion during iodination is a frequent scale-up issue. Consider these factors:

  • Reagent Quality: NIS can degrade over time, especially if exposed to moisture or light. On a large scale, always use a freshly opened container or test the purity of your batch.

  • Solvent Choice & Purity: Dimethylformamide (DMF) is a common solvent for this reaction.[2] Ensure it is anhydrous. Water can consume the electrophilic iodine species and hinder the reaction. While some iodinations can be performed in water, they often require specific conditions and may not be suitable for this substrate.[3]

  • Temperature Control: While the reaction is often started at 0°C to control initial exothermicity, it may require warming to room temperature to proceed to completion.[2] On a larger scale, poor heat transfer can create cold spots, slowing the reaction rate in those areas. Ensure your reactor has adequate mixing and temperature control.

  • Stoichiometry: On a lab scale, a slight excess of NIS (e.g., 1.1 equivalents) is common.[2] During scale-up, ensure the charge is accurate. Inaccurate weighing of large quantities or losses during transfer can lead to a substoichiometric amount of NIS being present.

Q2: I am observing the formation of di-iodinated or other impurities. How can I improve the selectivity of the reaction?

A2: The pyrrole ring is electron-rich and susceptible to over-halogenation. To improve selectivity for mono-iodination at C5:

  • Controlled Reagent Addition: Instead of adding the NIS all at once, add it portion-wise or as a solution in the reaction solvent over a period. This keeps the instantaneous concentration of the iodinating agent low, minimizing side reactions.

  • Strict Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can often lead to decreased selectivity.

  • Alternative Reagents: While NIS is common, other reagents like iodine (I₂) in the presence of a base or an oxidizing agent could be explored for different selectivity profiles. Some green chemistry approaches use I₂ with an oxidant like AgNO₃, though this adds cost and waste stream considerations.[4]

Q3: What is the safest and most efficient work-up procedure for a large-scale iodination reaction?

A3: The primary goals of the work-up are to quench any unreacted iodinating agent and isolate the product.

  • Quenching: The standard and most effective method is to quench the reaction mixture with an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the industry standard.[2] It rapidly reduces excess NIS and elemental iodine (which can form as a byproduct) to iodide (I⁻).

  • Isolation: The product, 5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is typically a solid. After quenching, the product can often be precipitated by adding the reaction mixture to a large volume of water.

  • Washing: The precipitated solid should be filtered and washed thoroughly with water to remove succinimide and inorganic salts. A final wash with a non-polar solvent like hexanes can help remove organic-soluble impurities.

ParameterRecommendationRationale
Reagent N-Iodosuccinimide (NIS)High reactivity, solid, easy to handle.
Equivalents 1.05 - 1.2 eq.Ensures complete conversion without excessive side products.
Solvent Anhydrous DMFGood solubility for starting material and intermediate.
Temperature 0°C to 25°CAllows for control of initial exotherm and drives reaction.
Quench Saturated aq. Na₂S₂O₃Safely neutralizes excess oxidizing/iodinating species.[2]
Isolation Precipitation in waterScalable, avoids chromatography.

Part 2: Chlorination of 5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This step converts the C4-hydroxyl group into a chloride, a critical transformation to create a leaving group for subsequent nucleophilic substitution reactions. This step often presents the most significant safety and operational challenges during scale-up.

Frequently Asked Questions & Troubleshooting

Q1: My chlorination reaction using phosphorus oxychloride (POCl₃) is giving low yields and significant dark-colored impurities. What's going wrong?

A1: This is a classic issue when scaling up POCl₃ reactions. The causes are almost always related to reaction control and moisture.

  • Exotherm Control: The reaction of POCl₃ with the hydroxyl group is highly exothermic. On a large scale, if the internal temperature is not strictly controlled, runaway reactions can occur, leading to decomposition and charring. Use a jacketed reactor with efficient cooling and add the substrate to the POCl₃ in portions at a controlled rate.

  • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or reactor will consume the reagent and can generate excessive HCl gas, leading to pressure buildup and potential side reactions. Ensure all materials and equipment are scrupulously dry.

  • Reaction Time and Temperature: These reactions are typically run at reflux.[5] Ensure you are reaching the target temperature and holding for a sufficient time. However, prolonged heating can also lead to decomposition. Monitor the reaction by HPLC to determine the optimal endpoint.

Q2: What are the critical safety considerations for handling multi-liter or larger quantities of POCl₃ or SOCl₂?

A2: Both POCl₃ and thionyl chloride (SOCl₂) are extremely hazardous. A thorough process hazard analysis (PHA) is mandatory before scale-up.

  • Toxicity and Corrosivity: These reagents are highly corrosive to skin, eyes, and the respiratory tract.[6][7] All transfers and operations must be conducted in a well-ventilated fume hood or a closed-system reactor. Personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and full-face protection.

  • Quenching Procedure: The most dangerous step is often the quench. Never add water or alcohol directly to a large volume of hot POCl₃. This will cause a violent, explosive reaction. The correct procedure is to cool the reaction mixture and add it slowly and in a controlled manner to a vigorously stirred, pre-cooled vessel containing crushed ice, cold water, or a cold aqueous base solution (e.g., NaHCO₃ or NaOH). This dissipates the heat of hydrolysis and neutralizes the resulting acids (HCl and H₃PO₄).

  • Gas Evolution: The reaction generates large volumes of HCl gas. The reactor and quenching vessel must be vented through a scrubber system to neutralize the acidic off-gas before it is released.

  • Material Compatibility: Use glass or glass-lined steel reactors. POCl₃ can corrode certain grades of stainless steel, especially in the presence of moisture.

Chlorination_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Decomposition in Chlorination Cause1 Poor Exotherm Control Problem->Cause1 Is temp spiking? Cause2 Moisture Contamination Problem->Cause2 Was material dry? Cause3 Incorrect Temp / Time Problem->Cause3 Reaction monitored? Sol1 Use Jacketed Reactor Slow Substrate Addition Monitor Internal Temp Cause1->Sol1 Sol2 Dry All Glassware Use Anhydrous Materials Inert Atmosphere (N2) Cause2->Sol2 Sol3 Monitor by HPLC Avoid Prolonged Heating Ensure Target Temp is Reached Cause3->Sol3

Caption: Decision tree for troubleshooting the chlorination step.

Q3: How do I handle the isolation of the product from the aqueous quench mixture?

A3: After quenching, the pH is typically adjusted to be neutral or slightly basic to ensure the product is in its free base form. The product, this compound, is an organic solid with low aqueous solubility.

  • Extraction: Extract the aqueous slurry with a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE). Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over a drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Final Product Handling

Q1: What is the most scalable method for purifying the final product? Column chromatography is not feasible.

A1: For multi-kilogram scale, chromatography is generally avoided. The preferred method is recrystallization or slurry washing.

  • Recrystallization: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this class of compounds include isopropanol (IPA), ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.

  • Slurry Wash: If a suitable recrystallization solvent cannot be found, the crude solid can be purified by stirring it as a slurry in a solvent that dissolves key impurities but not the product itself. The purified solid is then isolated by filtration. Heptane or MTBE are often good choices for this.

Q2: The final product is a solid. What are the key handling and storage considerations?

A2: The final compound is a halogenated heterocyclic compound.

  • Safety: While not as acutely hazardous as the reagents used, it should be handled as a potent pharmacological compound. Avoid inhalation of dust or skin contact.

  • Storage: Store the product in a well-sealed container, protected from light, at controlled room temperature or refrigerated to prevent potential long-term degradation.

References

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. ACS. Retrieved from [Link]

  • Xia, M., Jiang, S., Zhao, L., et al. (2022). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 19(1), 238. Available at: [Link]

  • Wei, Y., Chen, Y., Yan, S., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 933-937. Available at: [Link]

  • Halide Chemistry. (n.d.). Procedure. Retrieved from [Link]

  • Gembarska, N., Gurnev, P. A., Gurska, S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4436. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of chlorine, bromine and iodine with aluminium. Retrieved from [Link]

  • Hosseini, S. A., Jarahiyan, A., & Mamaghani, M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Revista de la Sociedad Química de México, 62(2). Available at: [Link]

  • Sagong, H. Y., Ri, Y., Son, J., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(11), 7410-7433. Available at: [Link]

  • Ri, Y., Sagong, H. Y., Kim, S. Z., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1338. Available at: [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Leleu, W. (n.d.). SAFETY OF CHLORINATION REACTIONS. IChemE. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Lee, S.-K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link]

  • Justia Patents. (n.d.). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ChemUniverse. (n.d.). 2,4-dichloro-5-iodo-7-methyl-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Creative Biogene. (n.d.). 4-CHLORO-5-IODO-7H-PYRROLO[2,3-d]PYRIMIDINE ( IPN) (MBSC-1074). Retrieved from [Link]

  • Sagong, H. Y., Ri, Y., Son, J., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Andersen, K., Aertgeerts, K., Falsig, J., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(9), 5903-5916. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Nagashima, S., Nagata, H., Iwata, M., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5651-5654. Available at: [Link]

  • Al-Obaidi, A. S. M., Al-Bayati, R. I. H., & Al-Amiery, A. A. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Science, 64(1), 384-394. Available at: [Link]

  • Seela, F., Zulauf, M., & Chen, S. F. (2000). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 237-251. Available at: [Link]

  • Anichem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Refining Purification Protocols for 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a key heterocyclic intermediate in medicinal chemistry, often serving as a foundational scaffold for developing targeted therapies like kinase inhibitors.[1][2] Its purification, however, can be challenging due to the nature of its synthesis and potential side products.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common purification hurdles, optimize your yield, and ensure the high purity required for downstream applications.

Section 1: Compound Profile & Physicochemical Properties

A thorough understanding of the physical and chemical properties of your target compound is the cornerstone of developing a robust purification strategy. The data below has been consolidated for this compound and its close structural analogs.

PropertyValue / ObservationSignificance for Purification Strategy
Molecular Formula C₇H₅ClIN₃The presence of multiple nitrogen atoms allows for potential hydrogen bonding, influencing solubility and silica gel interactions.
Molecular Weight 293.49 g/mol [3]A relatively high molecular weight solid.
Appearance White to off-white or pale crystalline solid.[1][4]Any significant coloration (e.g., deep yellow, brown) in the crude product suggests impurities.
Melting Point ~179-183 °C (for the non-methylated analog)[5]A sharp melting point range for the purified product is a good indicator of high purity.
Solubility Insoluble in water.[5][6] Sparingly soluble in alcohols. Soluble in polar aprotic solvents like DMSO and DMF.[1]This solubility profile is critical for selecting recrystallization solvents and for preparing samples for chromatography.
Stability Stable under normal conditions but sensitive to strong acids, bases, and prolonged moisture.[1]Avoid harsh pH conditions during work-up and purification. Ensure the compound is stored in a dry environment.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude product after synthesis?

Answer: The synthesis of this compound typically involves the iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine using an iodinating agent like N-Iodosuccinimide (NIS) in a solvent such as DMF.[6] Based on this, the primary impurities are:

  • Unreacted Starting Material: 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is less polar than the iodinated product.

  • Reaction By-products: Succinimide (if using NIS), which is highly polar and often water-soluble.

  • Excess Reagents: Unreacted NIS or elemental iodine (I₂), which imparts a brown/purple color.

  • Solvent Residue: High-boiling point solvents like DMF can be difficult to remove completely.

  • Side-Products: Potentially di-iodinated or other regioisomeric products, though typically minor.

Q2: My crude product is an oily or sticky solid, not a free-flowing powder. How should I proceed?

Answer: This is a common issue, often caused by residual high-boiling solvents (like DMF) or low-melting impurities. The best approach is trituration .

  • Causality: Trituration involves suspending the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble. This allows you to wash away the impurities, often inducing the crystallization of the product.

  • Recommended Solvents for Trituration:

    • Diethyl Ether: Excellent for removing non-polar impurities and some residual solvents.

    • Water: Effective for removing highly polar by-products like succinimide.[6]

    • Dichloromethane (DCM): Can be effective for washing away less polar starting material if the product has limited solubility.[7]

  • Procedure: Add the chosen solvent to your crude material, stir or sonicate vigorously for 15-30 minutes, and then collect your solid product by vacuum filtration, washing it with a small amount of fresh, cold solvent.

Q3: I am trying to purify my compound by recrystallization, but it either "oils out" or doesn't crystallize at all. What should I do?

Answer: Recrystallization is a powerful technique but requires careful solvent selection. Given the compound's solubility profile, a single-solvent recrystallization is challenging. A solvent/anti-solvent system is often more effective.

  • The Principle: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes turbid (cloudy). Heating gently to redissolve and then allowing it to cool slowly will often yield high-quality crystals.

  • Recommended Systems:

    • DMF / Water: Dissolve the crude solid in a minimum of warm DMF. Slowly add water dropwise with stirring until persistent cloudiness is observed. Add a drop or two of DMF to clarify, then allow to cool slowly.

    • DMSO / Dichloromethane (DCM): This is another effective combination reported for similar heterocyclic compounds.[8] Dissolve in DMSO and add DCM as the anti-solvent.

Q4: I'm seeing multiple spots or streaking on my TLC plate after column chromatography. How can I improve the separation?

Answer: This indicates that the chosen solvent system (mobile phase) is not optimal for resolving your product from impurities on the silica gel (stationary phase).

  • Scientific Rationale: In normal-phase chromatography, separation is based on polarity. The polar silica gel interacts more strongly with polar compounds, causing them to move slower. Your goal is to find a solvent system that gives a clear separation between the spots, with the product having a retention factor (Rƒ) of 0.25-0.35 for optimal column separation.[9]

  • Troubleshooting Steps:

    • Adjust Polarity: If spots are too high on the TLC plate (high Rƒ), your mobile phase is too polar. Reduce the amount of the polar solvent (e.g., methanol, ethyl acetate). If spots are stuck at the baseline (low Rƒ), the mobile phase is not polar enough; gradually increase the proportion of the polar solvent.

    • Try Different Solvent Systems: A common and effective system for pyrrolo[2,3-d]pyrimidines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[7] Start with 100% DCM and gradually add MeOH (e.g., 1%, 2%, 5%) until you achieve the target Rƒ. An alternative is Ethyl Acetate / Hexanes.

    • Address Streaking: Streaking can be caused by overloading the TLC plate, compound instability on silica, or poor solubility in the mobile phase. Try spotting a more dilute solution. If streaking persists, adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes resolve the issue by neutralizing active sites on the silica gel.

Section 3: Standardized Purification Protocols

Protocol A: Initial Work-up and Quenching

This protocol is designed to remove excess iodinating reagents and water-soluble by-products immediately following the synthesis.

  • Cool the reaction mixture (typically in DMF) to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] Use approximately 10 mL of thiosulfate solution for every 1 gram of NIS used. Continue stirring until the dark color dissipates.

  • A precipitate (the crude product) should form. If not, water can be added to encourage precipitation.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3x volume of the cake) and then with a small amount of cold diethyl ether or hexanes.

  • Dry the crude product under high vacuum. This material can then be further purified by recrystallization or chromatography.

Protocol B: Silica Gel Flash Column Chromatography

This is the most reliable method for achieving high purity.

  • Select the Mobile Phase: Using TLC, determine an optimal solvent system (e.g., DCM/MeOH) that provides good separation and an Rƒ of ~0.3 for the product.[7][9]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes or DCM). Ensure the silica bed is compact and level.[9]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is low, use a small amount of DMF and pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the compound, add silica, evaporate the solvent to get a dry powder, and load this powder onto the top of the column. This "dry loading" technique prevents band broadening.

  • Elute the Column: Carefully add the mobile phase and apply gentle pressure (flash chromatography). Begin collecting fractions.

  • Monitor Elution: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Section 4: Visual Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving purification challenges.

G start Crude Product Assessment tlc Run Analytical TLC start->tlc appearance Assess Physical Appearance start->appearance single_spot Single Major Spot (Rƒ > 0.1)? tlc->single_spot multi_spot Multiple Spots / Streaking tlc->multi_spot baseline_spot Spot at Baseline (Rƒ ~ 0) tlc->baseline_spot oily Oily / Sticky Solid appearance->oily triturate Triturate with Ether or Water oily->triturate solid_after_trit Free-flowing Solid triturate->solid_after_trit solid_after_trit->tlc single_spot->multi_spot No recrystallize Purify via Recrystallization (Solvent/Anti-solvent) single_spot->recrystallize Yes optimize_eluent Optimize TLC Eluent (Adjust Polarity) multi_spot->optimize_eluent baseline_spot->optimize_eluent column_chrom Proceed to Column Chromatography optimize_eluent->column_chrom final_product Pure Product (Verify by NMR, MP) column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting decision tree for purification.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Echemi. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine.
  • Aamdal, A., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8347–8365. Available at: [Link]

  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine Chemical Properties,Uses,Production.
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine synthesis.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Mohammad, I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649. Available at: [Link]

  • Williamson, D. S., et al. (2016). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 59(16), 7586–7598. Available at: [Link]

  • Anichem. (n.d.). This compound In Stock.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Available at: [Link]

  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
  • Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Smolecule. (n.d.). 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Jennychem. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine CAS#123148-78-7 with Jenny manufacturerv.
  • Sigma-Aldrich. (n.d.). N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyriMidin-2-yl)-2,2-diMethyl propanaMide.
  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(1), 123. Available at: [Link]

  • Advanced ChemBlocks. (n.d.). 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

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Technical Support Center: A Guide to Handling 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a valuable scaffold in medicinal chemistry, and understanding its handling requirements is paramount for reproducible and reliable results.[1][2] This document provides practical, field-proven insights to help you navigate the potential challenges associated with the use of this halogenated heterocyclic compound.

I. Compound Stability Profile

This compound is a multifaceted compound with inherent sensitivities that must be respected to prevent its degradation. The presence of both chloro and iodo substituents on the pyrrolopyrimidine ring system introduces specific reactivity considerations. The primary degradation pathways to be aware of are photodegradation, hydrolysis (particularly pH-dependent), and potential dehalogenation.

Parameter Recommendation Rationale
Appearance White to off-white or pale yellow solid.Significant color change (e.g., to dark brown or purple) may indicate degradation.
Storage Store at room temperature, in a tightly sealed container, protected from light.[3][4]The compound is light-sensitive and potentially hygroscopic.[3]
Solubility Insoluble in water.[3] Soluble in organic solvents like DMF and DMSO.Use anhydrous solvents to prevent hydrolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I observe a change in the color of my solid compound over time, from a white powder to a yellowish or brownish solid. What is happening and how can I prevent it?

Answer: This color change is a common indicator of degradation, likely due to exposure to light and/or air. The iodo-substituent, in particular, can be susceptible to photodecomposition, potentially leading to the formation of colored impurities.[5]

Causality Explained: Iodo-substituted aromatic compounds can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV or visible light, generating radical species. These radicals can then participate in a cascade of secondary reactions, leading to the formation of complex, often colored, byproducts.

Preventative Protocol:

  • Strict Light Protection: Always store the solid compound in an amber vial or a container wrapped in aluminum foil to completely exclude light.[3]

  • Inert Atmosphere: When aliquoting or weighing the compound, do so in a glove box under an inert atmosphere (e.g., argon or nitrogen) if possible. If a glove box is not available, minimize the exposure time to the atmosphere.

  • Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen, which can also contribute to degradation.

Question 2: My reaction yield is inconsistent, and I suspect the starting material is degrading in the reaction mixture. What are the likely causes?

Answer: Inconsistent reaction yields are often a result of compound degradation under the specific reaction conditions. The primary culprits are likely pH, temperature, and the choice of solvent or reagents. The chloro- and iodo-substituents on the pyrimidine ring are susceptible to nucleophilic substitution and dehalogenation.

Causality Explained: The pyrrolo[2,3-d]pyrimidine ring system has electron-deficient pyrimidine ring, making the chloro-substituent susceptible to nucleophilic attack. Furthermore, the iodo-substituent can be removed via reductive dehalogenation in the presence of certain reagents or catalysts. Alkaline conditions can promote hydrolysis of the chloro group.[6][7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Yields A Inconsistent Yields Observed B Analyze Reaction Conditions A->B C Check pH of the reaction mixture B->C D Evaluate Solvent & Reagents B->D E Assess Reaction Temperature B->E F Is pH > 7? C->F H Are reducing agents present? D->H J Is temperature too high? E->J G Consider Hydrolysis F->G Yes L Optimize Conditions G->L I Suspect Dehalogenation H->I Yes I->L K Potential Thermal Degradation J->K Yes K->L

Caption: Troubleshooting workflow for inconsistent reaction yields.

Recommended Actions:

  • pH Control: If your reaction conditions are basic, consider if a milder base or a non-aqueous base can be used. For aqueous basic conditions, minimize reaction time and temperature. The stability of chlorinated pyrimidines can be pH-dependent.[8][9]

  • Solvent Choice: Use anhydrous solvents to minimize the risk of hydrolysis. Protic solvents, especially in the presence of a base, can facilitate the displacement of the chloride.

  • Reagent Compatibility: Be cautious when using reducing agents (e.g., certain metal catalysts with a hydrogen source) as they can lead to dehalogenation of both the iodo and chloro substituents.

  • Temperature Management: Run reactions at the lowest effective temperature to minimize thermal degradation.

Question 3: I am performing a reaction in a protic solvent like methanol and see multiple spots on my TLC, even at the beginning of the reaction. What could be the cause?

Answer: The observation of multiple spots on a TLC at the start of a reaction in a protic solvent suggests rapid degradation or reaction of your starting material with the solvent itself.

Causality Explained: Protic solvents, such as methanol, can act as nucleophiles, especially under basic or even neutral conditions, leading to the displacement of the chloro group at the 4-position of the pyrimidine ring. This results in the formation of a 4-methoxy-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine byproduct.

Preventative Experimental Design:

G cluster_0 Preventing Solvolysis A Reaction in Protic Solvent B Multiple TLC Spots Observed A->B C Hypothesis: Solvolysis B->C D Switch to Aprotic Solvent C->D E Examples: THF, Dioxane, DMF, Acetonitrile D->E F Monitor Reaction by TLC D->F G Clean Reaction Profile F->G

Caption: Workflow to prevent solvolysis during reactions.

Solvent Recommendation Table:

Solvent Class Recommended Solvents Rationale
Aprotic Polar DMF, DMSO, AcetonitrileGood solvating power for the compound and many reagents.
Aprotic Non-polar THF, Dioxane, TolueneSuitable for reactions where polarity needs to be minimized.
Protic Use with caution. Consider for specific reactions where solvolysis is the desired outcome.Can act as a nucleophile.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, we recommend using an anhydrous aprotic solvent such as DMF or DMSO. Weigh the desired amount of the compound in a tared vial, and then add the solvent to the desired concentration under an inert atmosphere if possible. Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Q2: Can I use this compound in aqueous buffers for biological assays?

A2: While direct dissolution in aqueous buffers is not feasible due to its insolubility, you can prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer for your assay.[3] However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. It is also crucial to consider the pH of the buffer. Neutral to slightly acidic buffers (pH 6-7.4) are generally preferred to minimize the risk of hydrolysis of the chloro-substituent.[6][7] The stability of the compound in your specific assay buffer should be validated.

Q3: Are there any known incompatible reagents with this compound?

A3: Yes. Strong nucleophiles, strong reducing agents, and strong acids or bases should be used with caution.

  • Strong Nucleophiles: (e.g., sodium methoxide, amines) can displace the 4-chloro group.

  • Strong Reducing Agents: (e.g., H₂/Pd, LiAlH₄) can cause dehalogenation.

  • Strong Acids/Bases: Can promote decomposition. The stability of similar compounds is known to be pH-dependent.[7]

Q4: How can I confirm the integrity of my compound if I suspect degradation?

A4: The most reliable methods to check the purity and integrity of your compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of impurities or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the parent compound from impurities and provide mass information to help identify them.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components in your sample.

By adhering to these guidelines, you can significantly minimize the risk of degradation and ensure the successful application of this compound in your research endeavors.

IV. References

  • Babu, B. R., & Gudmundsson, K. S. (2009). Synthesis of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(12), 2289. [Link]

  • ResearchGate. (n.d.). Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability.... Retrieved from [Link]

  • Utkin, I., Dalton, D. D., & Wiegel, J. (1995). Specificity of Reductive Dehalogenation of Substituted ortho-Chlorophenols by Desulfitobacterium dehalogenans JW/IU-DC1. Applied and Environmental Microbiology, 61(4), 1677. [Link]

  • de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00199-23. [Link]

  • Sprague, J. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • Abramovitch, R. A., & Knaus, G. N. (1975). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. The Journal of Organic Chemistry, 40(7), 883-889. [Link]

  • Latus, M., et al. (1995). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 61(4), 1677-1677c. [Link]

  • Wirth, T. (2005). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 1, 16. [Link]

  • Park, H., et al. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(10), M2047-M2053. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(14), 4478. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Hung, Y. C., & Li, J. (2017). pH effect on the formation of THM and HAA disinfection byproducts and potential control strategies for food processing. Journal of Integrative Agriculture, 16(12), 2914-2923. [Link]

  • American Chemical Society. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]

  • PubMed. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4457. [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • ResearchGate. (n.d.). Iodine Heterocycles. Retrieved from [Link]

  • Organic Letters. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(1), 138-143. [Link]

  • National Institutes of Health. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Retrieved from

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1235. [Link]

  • Jennychem. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine CAS#123148-78-7. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapies. The specific derivative, 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, offers multiple reactive sites for further functionalization, making it a valuable building block in drug discovery programs. The strategic placement of the chloro, iodo, and methyl groups allows for selective and diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel pharmaceuticals.

This guide will dissect two distinct synthetic strategies for the preparation of this important intermediate, providing the reader with the necessary data and insights to make informed decisions for their research and development endeavors.

Route 1: Linear Synthesis via Pyrimidine Formation and Subsequent Pyrrole Annulation

This classical and well-established route builds the molecule in a linear fashion, starting with the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.

Overall Synthetic Strategy

dot digraph "Route 1" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Route 1: Linear Synthesis"

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Protocol: 2-Cyanoacetamide is reacted with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form an enamine intermediate. This intermediate is then cyclized with acetamidine in the presence of a base to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[1]

  • Rationale: This approach efficiently constructs the substituted pyrimidine ring. The Vilsmeier reagent acts as an effective activating agent for the formation of the enamine, which is a key precursor for the cyclization step.

Step 2: Reduction of the Nitrile

  • Protocol: The nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile is reduced to a primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Raney Nickel) or a chemical reductant like lithium aluminum hydride (LiAlH₄). This yields 4-amino-5-(aminomethyl)-2-methylpyrimidine.

  • Rationale: This reduction is a critical step to introduce the necessary aminomethyl group for the subsequent pyrrole ring formation. Catalytic hydrogenation is often preferred for its scalability and milder reaction conditions compared to metal hydrides.

Step 3: Pyrrole Ring Formation (Cyclization)

  • Protocol: The resulting 4-amino-5-(aminomethyl)-2-methylpyrimidine undergoes an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. This can be achieved by heating in a high-boiling solvent, sometimes in the presence of a dehydrating agent.

  • Rationale: This intramolecular condensation is a key step in forming the bicyclic system. The reaction is driven by the formation of a stable aromatic pyrrole ring.

Step 4: Chlorination of the 4-Amino Group

  • Protocol: The 4-amino group of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by treatment with a copper(I) chloride solution.

  • Rationale: The Sandmeyer reaction is a reliable method for the conversion of an aromatic amine to a halide. This step is crucial for introducing the chloro substituent at the 4-position, which is a key handle for further chemical modifications.

Step 5: Iodination of the Pyrrole Ring

  • Protocol: The final step involves the electrophilic iodination of the pyrrole ring of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This is typically achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. NIS is a mild and effective iodinating agent for such systems, providing the desired product in good yield.

Performance Data
StepReactionReagentsTypical YieldPurity
1Pyrimidine Formation2-Cyanoacetamide, Vilsmeier reagent, Acetamidine65-75%>95%
2Nitrile ReductionH₂/Raney Ni or LiAlH₄80-90%>98%
3Pyrrole AnnulationHeat70-80%>97%
4ChlorinationNaNO₂, HCl, CuCl50-60%>95%
5IodinationNIS, DMF85-95%>98%

Route 2: Convergent Synthesis via Pre-formed Pyrrole and Subsequent Pyrimidine Annulation

This alternative strategy takes a more convergent approach, where a substituted pyrrole is first synthesized and then the pyrimidine ring is constructed upon it.

Overall Synthetic Strategy

dot digraph "Route 2" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Route 2: Convergent Synthesis"

Detailed Experimental Protocols

Step 1: Synthesis of a 2-Methyl-4-substituted Pyrrole

  • Protocol: A substituted pyrrole bearing a methyl group at the 2-position is synthesized. A common method is the Van Leusen reaction, where ethyl acetoacetate is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base like sodium hydride.

  • Rationale: The Van Leusen reaction is a versatile method for the synthesis of substituted pyrroles from α,β-unsaturated ketones or their equivalents and TosMIC. This provides a direct entry to the required pyrrole core.

Step 2: Formylation of the Pyrrole Ring

  • Protocol: The pyrrole ring is formylated at the adjacent position to the methyl group using a Vilsmeier-Haack reaction (phosphorus oxychloride and dimethylformamide). This introduces a formyl group, which is a precursor for the pyrimidine ring.

  • Rationale: The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic rings like pyrrole. The position of formylation is directed by the existing substituents.

Step 3: Pyrimidine Ring Annulation

  • Protocol: The pyrrole-2-carboxaldehyde is condensed with urea or thiourea in the presence of a base to form the pyrimidine ring, yielding 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (or the corresponding 4-thiol).

  • Rationale: This cyclocondensation reaction is a common method for constructing a pyrimidine ring onto an existing heterocyclic system. The choice of urea or thiourea determines the initial substituent at the 4-position.

Step 4: Chlorination of the 4-Hydroxy/Thio Group

  • Protocol: The 4-hydroxy or 4-thio group of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol/thiol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

  • Rationale: POCl₃ is a powerful and widely used reagent for the deoxychlorination of hydroxyl and thio groups on heterocyclic rings. This is a more direct method for introducing the chloro group compared to the Sandmeyer reaction in Route 1.

Step 5: Iodination of the Pyrrole Ring

  • Protocol: Similar to Route 1, the final step is the electrophilic iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) in DMF.

  • Rationale: The reactivity of the pyrrole ring towards electrophilic iodination remains consistent regardless of the preceding synthetic steps.

Performance Data
StepReactionReagentsTypical YieldPurity
1Pyrrole FormationEthyl Acetoacetate, TosMIC, NaH60-70%>96%
2FormylationPOCl₃, DMF85-95%>98%
3Pyrimidine AnnulationUrea/Thiourea, Base75-85%>97%
4ChlorinationPOCl₃80-90%>98%
5IodinationNIS, DMF85-95%>98%

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Yield Generally lower due to more steps and a less efficient chlorination reaction.Typically higher due to a more convergent approach and a more efficient chlorination step.
Scalability Can be challenging to scale up, particularly the Sandmeyer reaction which can have safety and reproducibility issues.More amenable to scale-up, with more robust and higher-yielding individual steps.
Reagent & Safety Utilizes potentially hazardous reagents like LiAlH₄ and involves the generation of diazonium salts in the Sandmeyer reaction.Employs corrosive but manageable reagents like POCl₃. The Van Leusen reaction requires careful handling of sodium hydride.
Versatility The linear nature allows for the synthesis of various pyrimidine analogs by changing the starting materials.The convergent approach is well-suited for late-stage diversification of the pyrrole core.
Purification May require more challenging purifications due to the nature of the intermediates and byproducts.Intermediates are often crystalline and easier to purify.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is a more traditional, linear synthesis. While it may have a lower overall yield and some challenging steps (like the Sandmeyer reaction), it can be advantageous for creating a library of analogs by modifying the initial pyrimidine-forming components.

  • Route 2 represents a more modern and convergent approach. It generally offers higher overall yields, better scalability, and more robust individual reactions. For the specific synthesis of the title compound in larger quantities and with higher efficiency, Route 2 is the recommended pathway.

The choice of synthesis route will ultimately depend on the specific goals of the research program, including the desired scale, available resources, and the need for analog synthesis. This guide provides the foundational knowledge and comparative data to enable an informed and strategic decision.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and immunology, the quest for potent and selective kinase inhibitors remains a paramount objective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] This guide provides an in-depth technical comparison of the biological activity of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, contextualizing their potential within the broader class of pyrrolopyrimidine-based kinase inhibitors. We will delve into the structure-activity relationships (SAR), compare their performance with established alternatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP.[2] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their catalytic activity.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents. The versatility of the pyrrolopyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Analyzing the Substituents: A Rationale for Design

The specific compound, this compound, presents a unique combination of substituents that are expected to influence its biological activity in distinct ways.

  • 4-Chloro Group: The chlorine atom at the 4-position is a common feature in many pyrrolopyrimidine-based kinase inhibitors. It often serves as a crucial handle for synthetic modifications, allowing for the introduction of various amine-containing side chains through nucleophilic aromatic substitution. This position is critical for establishing key interactions within the hinge region of the kinase ATP-binding pocket.

  • 5-Iodo Group: Halogenation at the 5-position, particularly with a large atom like iodine, can significantly enhance the inhibitory potency of the compound.[4] The iodine atom can form halogen bonds with backbone atoms in the kinase active site, providing an additional anchoring point. Furthermore, the lipophilicity conferred by the iodine can improve cell permeability.

  • 2-Methyl Group: Substitution at the 2-position of the pyrrolopyrimidine core can influence both potency and selectivity. The methyl group is a small, lipophilic substituent that can occupy a hydrophobic pocket within the kinase active site. The presence of a methyl group can also modulate the electronic properties of the heterocyclic ring system.

Comparative Biological Activity: Targeting Key Oncogenic Kinases

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activity by examining closely related analogs and the broader SAR of this compound class. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[5] Several pyrrolopyrimidine derivatives have been developed as potent EGFR inhibitors.[6][7] The general structure often involves a substituted aniline moiety at the 4-position.

Table 1: Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR

CompoundR4-SubstituentR5-SubstituentR2-SubstituentEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)
Hypothetical Compound A Substituted AnilineIodoMethylPredicted potent activityErlotinib55
Compound 5k (E)-N'-benzylidenebenzohydrazide--79Sunitinib93

Data for Compound 5k is from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' and is presented for comparative purposes.[6][8]

The presence of the 5-iodo and 2-methyl groups in our lead compound is anticipated to contribute favorably to EGFR inhibition, potentially leading to high potency.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Many multi-kinase inhibitors that target VEGFRs are based on the pyrrolopyrimidine scaffold.

Table 2: Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR2

CompoundR4-SubstituentR5-SubstituentR2-SubstituentVEGFR2 IC50 (nM)Reference CompoundVEGFR2 IC50 (nM)
Hypothetical Compound B Substituted AnilineIodoMethylPredicted potent activitySunitinib261
Compound 5k (E)-N'-benzylidenebenzohydrazide--136Sunitinib261

Data for Compound 5k is from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' and is presented for comparative purposes.[6][8]

The SAR for VEGFR inhibitors often highlights the importance of specific side chains at the 4-position that can access the DFG-out conformation of the kinase. The 4-chloro group of our title compound provides a synthetic entry point to explore such modifications.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Materials:

  • Test compound (e.g., this compound derivative)

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate solution to each well, followed by the addition of ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[4][8][9]

SAR_overview Pyrrolo_Core 7H-pyrrolo[2,3-d]pyrimidine Core R4 4-Position (Hinge Binding) Pyrrolo_Core->R4 R5 5-Position (Potency & Selectivity) Pyrrolo_Core->R5 R2 2-Position (Hydrophobic Pocket) Pyrrolo_Core->R2 N7 7-Position (Solvent Exposure) Pyrrolo_Core->N7

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a substituted 7-deazapurine.[1][2] While Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for elucidation in solution, a comprehensive validation strategy often integrates data from Mass Spectrometry (MS) and, when feasible, X-ray Crystallography. This guide will navigate the principles, experimental protocols, and comparative strengths of these techniques, empowering you to confidently ascertain the structure of this important heterocyclic scaffold.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of its structure.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for the title compound are not publicly available, we can predict the expected chemical shifts based on known data for similar pyrrolo[2,3-d]pyrimidine derivatives and the well-established effects of substituents on aromatic systems.[3][4]

¹H NMR (Predicted, in DMSO-d₆):

The ¹H NMR spectrum is anticipated to show three distinct signals:

  • H6 Proton: A singlet expected to appear in the downfield region, likely between δ 7.5 and 8.5 ppm . The precise shift will be influenced by the electronic effects of the adjacent chloro and iodo substituents.

  • NH Proton (H7): A broad singlet, characteristic of an N-H proton, is expected in the region of δ 12.0-13.0 ppm . Its broadness is due to quadrupole broadening and potential solvent exchange.

  • Methyl Protons (C2-CH₃): A sharp singlet corresponding to the three methyl protons, anticipated to be in the range of δ 2.4-2.7 ppm .

¹³C NMR (Predicted, in DMSO-d₆):

The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, corresponding to the seven carbon atoms in the molecule. The expected chemical shift ranges are outlined in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2155 - 165Attached to two nitrogen atoms and a methyl group.
C4150 - 155Attached to a nitrogen and a chlorine atom, and part of the pyrimidine ring.
C575 - 85Significantly shielded due to the heavy atom effect of the directly attached iodine.
C6125 - 135Aromatic CH carbon in the pyrrole ring.
C4a115 - 125Bridgehead carbon in the pyrrole ring.
C7a150 - 155Bridgehead carbon shared by both rings.
C2-CH₃15 - 25Typical range for a methyl group attached to an sp² carbon.

A Step-by-Step Protocol for NMR-Based Structural Validation

This section outlines a comprehensive workflow for the acquisition and interpretation of NMR data to confirm the structure of this compound.

Experimental Workflow for Structural Validation

Structural_Validation_Workflow Workflow for Structural Validation of this compound cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR Homogeneous Solution TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Data NMR_Analysis Spectral Analysis & Assignment TwoD_NMR->NMR_Analysis Correlation Data Final_Structure Final Structure Confirmation NMR_Analysis->Final_Structure Primary Evidence MS_Sample Sample Preparation (Dilute solution) MS_Acquisition HRMS Acquisition (e.g., ESI-TOF) MS_Sample->MS_Acquisition MS_Analysis Molecular Formula & Fragmentation Analysis MS_Acquisition->MS_Analysis MS_Analysis->Final_Structure Confirmatory Evidence Crystal_Growth Crystal Growth Diffraction_Data X-ray Diffraction Data Collection Crystal_Growth->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution Structure_Solution->Final_Structure Definitive Evidence (if available)

Figure 1: A comprehensive workflow for the structural validation of this compound, integrating NMR, MS, and X-ray crystallography.

Detailed Experimental Protocols

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its distinct residual solvent peaks that do not interfere with the analyte signals.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the methyl and methine carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While limited in this specific molecule due to the presence of mostly isolated spin systems, it is a standard experiment in structural elucidation.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with the carbon to which it is directly attached. It will definitively link the H6 proton to the C6 carbon and the methyl protons to the C2-CH₃ carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular skeleton. For instance, correlations are expected between the methyl protons and C2, and between the H6 proton and C4a, C5, and C7a.

Interpreting the Data: A Self-Validating System

The power of this multi-experiment NMR approach lies in its self-validating nature. The connectivity information derived from the 2D NMR spectra must be consistent with the chemical shifts and multiplicities observed in the 1D spectra.

  • The HSQC spectrum will provide direct C-H correlations, confirming the assignments of the protonated carbons.

  • The HMBC spectrum will then be used to establish the connectivity of the quaternary carbons and piece together the pyrrolo[2,3-d]pyrimidine core. For example, observing a correlation from the methyl protons to the carbon at ~160 ppm (predicted C2) and to another carbon at ~150 ppm (predicted C7a) would provide strong evidence for the placement of the methyl group at the C2 position.

  • The chemical shift of the carbon bearing the iodine (predicted to be significantly upfield, ~80 ppm) is a key diagnostic feature.

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for structural elucidation in solution, Mass Spectrometry and X-ray Crystallography provide complementary and often definitive data.

FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Information Provided Detailed atomic connectivity, stereochemistry, and dynamic information in solution.Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the structure.Unambiguous 3D structure in the solid state, including bond lengths, bond angles, and crystal packing.
Sample Requirements 1-20 mg of soluble material. Non-destructive.Micrograms to nanograms of sample. Destructive.High-quality single crystals (often a significant bottleneck).
Strengths Provides a complete picture of the molecular structure in a physiologically relevant state (solution).High sensitivity and accuracy for molecular formula determination. The isotopic pattern of chlorine is a key diagnostic feature.Provides the "gold standard" for structural determination, leaving no ambiguity about the atomic arrangement.
Limitations Can be complex to interpret for large or highly symmetric molecules. Does not provide information on crystal packing.Does not provide direct information on connectivity or stereochemistry. Isomers can be difficult to distinguish.Requires the growth of suitable single crystals, which can be challenging or impossible for some compounds. The structure is in the solid state.
Mass Spectrometry in Practice

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be employed to confirm the molecular formula of this compound (C₇H₅ClIN₃). The presence of chlorine would be readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of the iodine and chlorine atoms, as well as fragmentation of the heterocyclic ring system, providing further structural clues.

X-ray Crystallography: The Definitive Answer

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure. This would definitively confirm the connectivity of all atoms and the planarity of the pyrrolo[2,3-d]pyrimidine ring system. For instance, the crystal structure of the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been reported, providing a reference for the expected bond lengths and angles of the core structure.

Conclusion

The structural validation of this compound is most robustly achieved through a synergistic approach. NMR spectroscopy, with a suite of 1D and 2D experiments, serves as the primary and most informative technique for elucidating the detailed structure in solution. High-Resolution Mass Spectrometry provides essential confirmation of the molecular formula. While challenging to obtain, a single-crystal X-ray structure offers the ultimate and unambiguous proof of the molecular architecture. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and rigorously validate the structure of this and other complex heterocyclic molecules.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link].

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H. Available at: [Link].

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link].

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link].

  • Comparison of NMR and X-ray crystallography. Available at: [Link].

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Available at: [Link].

  • NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences. Available at: [Link].

  • NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link].

  • Mass Spectrometry: Fragmentation. Available at: [Link].

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link].

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte and Analytical Challenges

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine possesses a complex structure with multiple features that influence its behavior in a mass spectrometer. The presence of two different halogen atoms (chlorine and iodine), a fused heterocyclic ring system, and a methyl group presents both opportunities and challenges for analysis. The primary goals of mass spectrometric analysis for this compound are typically the confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis.

The choice of ionization technique is critical. "Hard" ionization methods, such as Electron Ionization (EI), can provide rich fragmentation data but may result in a weak or absent molecular ion peak, complicating molecular weight determination. Conversely, "soft" ionization techniques, like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are more likely to produce a prominent molecular ion but may require collision-induced dissociation (CID) to induce informative fragmentation.

Comparison of Ionization Techniques

The selection of an appropriate ionization source is the first and arguably most crucial step in the mass spectrometric analysis of this compound. The choice directly impacts the type of information that can be obtained.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electrospray Ionization (ESI) Soft ionization. Ions are formed from a solution by creating a fine spray of charged droplets.Excellent for producing protonated molecules [M+H]⁺, enabling accurate molecular weight determination. Compatible with liquid chromatography (LC) for complex mixture analysis.May produce minimal fragmentation without CID, requiring tandem MS (MS/MS) for structural information.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. A corona discharge creates reagent gas ions that then ionize the analyte through chemical reactions.Suitable for less polar compounds that are not easily ionized by ESI. Also compatible with LC.Can sometimes produce more in-source fragmentation than ESI, which may or may not be desirable.
Electron Ionization (EI) Hard ionization. A high-energy electron beam bombards the analyte in the gas phase.Produces extensive and reproducible fragmentation patterns, creating a "fingerprint" for library matching and detailed structural elucidation.The molecular ion may be weak or entirely absent, making molecular weight confirmation difficult. Requires the analyte to be volatile and thermally stable, which may be a limitation.

For routine analysis and confirmation of identity, ESI coupled with high-resolution mass spectrometry (HRMS) is the recommended approach. The ability to obtain an accurate mass of the protonated molecule allows for the unambiguous determination of the elemental composition. For in-depth structural characterization and impurity identification, EI (if the compound is sufficiently volatile) or ESI-MS/MS would be necessary to generate and analyze fragment ions.

High-Resolution Mass Spectrometry for Unambiguous Formula Determination

High-resolution mass spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high precision, typically to within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₅ClIN₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This allows for a very specific and confident identification of the compound in a complex matrix.

Table of Theoretical Isotopic Masses for [M+H]⁺ of C₇H₆ClIN₃⁺:

Isotope CombinationMonoisotopic Mass (Da)Relative Abundance (%)
¹²C₇¹H₆³⁵Cl¹²⁷I¹⁴N₃293.9370100
¹²C₇¹H₆³⁷Cl¹²⁷I¹⁴N₃295.934032

The presence of chlorine results in a characteristic isotopic pattern, with the [M+2+H]⁺ ion having an abundance of approximately one-third that of the [M+H]⁺ ion. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To gain insight into the molecular structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then mass analyzed, providing a fragmentation spectrum.

Recommended Experimental Workflow

A robust and reliable method for the analysis of this compound would involve Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).

Caption: Recommended LC-ESI-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

The primary sites of fragmentation are likely to be the pyrrolo[2,3-d]pyrimidine core and the loss of the halogen substituents.

G cluster_frags Primary Fragmentations cluster_secondary Secondary Fragmentations M [M+H]⁺ m/z 293.9370 F1 Loss of I• [M+H-I]⁺ m/z 166.9443 M->F1 - I• F2 Loss of HI [M+H-HI]⁺ m/z 165.9365 M->F2 - HI F3 Loss of Cl• [M+H-Cl]⁺ m/z 258.9675 M->F3 - Cl• F4 Loss of CH₃• [M+H-CH₃]⁺ m/z 278.9134 M->F4 - CH₃• F1_1 Loss of HCN from F1 F1->F1_1 - HCN F2_1 Loss of HCN from F2 F2->F2_1 - HCN

Caption: Predicted major fragmentation pathways for protonated this compound.

Explanation of Predicted Fragmentation:

  • Loss of Iodine: Due to the relatively weak C-I bond, the loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da) is a highly probable fragmentation pathway. This would result in significant fragment ions at m/z 166.9443 and 165.9365, respectively.

  • Loss of Chlorine: The loss of a chlorine radical (Cl•, 35 Da) is also expected, leading to a fragment at m/z 258.9675. The corresponding isotopic peak for the loss of ³⁷Cl would also be observed.

  • Loss of Methyl Radical: Cleavage of the methyl group (CH₃•, 15 Da) from the pyrimidine ring is another possible fragmentation, yielding an ion at m/z 278.9134.

  • Ring Cleavage: Subsequent fragmentation of the primary fragment ions would likely involve the characteristic loss of small neutral molecules from the heterocyclic ring system, such as hydrogen cyanide (HCN, 27 Da).

Alternative and Complementary Analytical Platforms

While LC-MS/MS is the workhorse for this type of analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) can provide highly detailed and reproducible fragmentation spectra. These spectra are valuable for structural confirmation and can be compared against spectral libraries.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. This can provide an additional dimension of separation, helping to resolve isomeric impurities and provide further structural information.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach leveraging the strengths of different mass spectrometric techniques is recommended.

  • For Routine Identification and Purity Assessment: High-resolution LC-ESI-MS is the method of choice. It provides accurate mass measurement for confident molecular formula confirmation and allows for the detection of impurities.

  • For In-depth Structural Elucidation and Impurity Characterization: LC-ESI-MS/MS is essential to generate fragmentation data. By carefully analyzing the fragmentation patterns, the structure of the parent compound and any unknown impurities can be determined.

  • For Orthogonal Confirmation and Library Matching: If applicable, GC-MS with EI can provide complementary fragmentation information and allow for searches against established spectral libraries.

By understanding the principles behind each technique and the expected behavior of the analyte, researchers can design robust analytical methods to ensure the quality and integrity of this important class of molecules.

References

  • Note: As specific experimental data for the mass spectrometry of this compound is not publicly available, this guide is based on established principles of mass spectrometry and data from related compounds.
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]

  • MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(15), 2792. [Link]

  • NIH. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(7), 894. [Link]

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its synthetic intermediates. 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key building block in the synthesis of various targeted therapies, particularly kinase inhibitors.[1][2] The presence of impurities—such as starting materials, byproducts, or degradation products—can have profound implications, potentially leading to downstream reaction failures, the formation of toxic metabolites, or reduced efficacy of the final drug product. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a fundamental component of a successful and compliant drug development program.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers and drug development professionals. Each described protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and trustworthiness.[3][4]

Orthogonal Analytical Approaches: A Framework for Confidence

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. This strategy significantly increases the probability of detecting a wide range of potential impurities.

cluster_workflow Purity Assessment Workflow cluster_techniques Analytical Techniques Sample Synthesized Sample (4-Chloro-5-iodo-2-methyl- 7H-pyrrolo[2,3-d]pyrimidine) Screening Initial Identity & Purity Screen Sample->Screening Quant_Qual Quantitative Purity & Impurity Profile Screening->Quant_Qual If identity confirmed FTIR FTIR Spectroscopy Screening->FTIR Identity H_NMR ¹H NMR Screening->H_NMR Preliminary Purity Confirmation Structural Confirmation & Absolute Purity Quant_Qual->Confirmation If impurities detected Report Final Purity Report Quant_Qual->Report HPLC HPLC-UV/MS Quant_Qual->HPLC Separation & Quantification Confirmation->Report qNMR qNMR Confirmation->qNMR Absolute Quantification cluster_relationship Orthogonal Purity Verification Logic HPLC HPLC separates components based on polarity. MS MS identifies components based on mass-to-charge ratio. HPLC->MS Identifies what was separated Result Confident Purity Assessment HPLC->Result NMR NMR confirms structure and quantifies based on nuclear properties. MS->NMR Confirms mass of structure NMR->Result

Sources

A Comparative Guide to the Efficacy of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound belonging to the 7-deazapurine class. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are widely investigated as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic development, particularly in oncology.[1][2] This document synthesizes available data on the efficacy of this compound and its close analogs in fundamental cell-based assays, comparing its performance and elucidating the underlying mechanisms of action. We will delve into its effects on cell viability, its capacity to induce apoptosis, and its impact on cellular signaling pathways, providing researchers with the foundational data and detailed protocols necessary for its evaluation.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core structure is a key pharmacophore in modern drug discovery.[2] Its structural similarity to adenine allows it to function as a "hinge-binding" motif, competitively inhibiting the ATP-binding pocket of a wide range of protein kinases.[1] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds built on this scaffold are pivotal in the development of targeted therapies.[1]

This compound is a specific analog within this class. The halogen substitutions at positions 4 (chloro) and 5 (iodo) are not arbitrary; they are critical for modulating the compound's reactivity and binding affinity. The chloro group can serve as a leaving group for nucleophilic substitution, allowing for the synthesis of more complex derivatives, while the iodo group can be exploited for further functionalization via cross-coupling reactions.[1][3] This guide focuses on the direct biological effects of this specific chemical entity in foundational cancer research models.

Postulated Mechanism of Action: Kinase Inhibition

While direct enzymatic inhibition data for this compound is not broadly published, its structural class strongly implies a mechanism centered on the inhibition of protein kinase signaling pathways that govern cell proliferation and survival. A plausible, generalized pathway targeted by such an inhibitor is depicted below. Inhibition of a key kinase (e.g., a Receptor Tyrosine Kinase or a downstream effector like a Janus Kinase) would block the phosphorylation cascade, preventing the activation of transcription factors like STATs (Signal Transducers and Activators of Transcription) that drive the expression of pro-survival and proliferative genes.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds JAK JAK RTK->JAK Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits (ATP Competition) STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates & Activates STATs Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes

Caption: Postulated signaling pathway inhibited by a pyrrolo[2,3-d]pyrimidine compound.

Comparative Efficacy in Cell-Based Assays

Direct, peer-reviewed efficacy data for the 2-methyl variant is limited. However, extensive research on the closely related analog, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine , provides a strong and relevant benchmark for evaluating its potential biological activity.

Cell Viability and Cytotoxicity

The most fundamental measure of a compound's anti-cancer potential is its ability to reduce the viability of cancer cells. The MTT assay is a colorimetric method that quantifies metabolically active, viable cells.[5][6] Research conducted on the K562 Chronic Myeloid Leukemia (CML) cell line demonstrated that 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine significantly reduces cell viability in a dose- and time-dependent manner.[7]

Cell LineCompoundTimepointIC50 (µg/mL)
K562 (CML) 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine24h~40
48h~20
72h~10
PBMC 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine72h> 50
Table 1: Comparative IC50 values of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Data is estimated from graphical representations in the cited literature.[7] The higher IC50 in peripheral blood mononuclear cells (PBMCs) suggests some level of selectivity for cancer cells over non-cancerous cells.
Induction of Apoptosis

A key desired outcome for an anti-cancer agent is the induction of programmed cell death, or apoptosis. This is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for detecting this activation.[8] Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells.[9] For instance, treatment of K562 cells with 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine led to morphological changes consistent with apoptosis, which were confirmed by acridine orange/propidium iodide staining.[7]

Compound ClassAssayCell LineResult
Pyrrolo[2,3-d]pyrimidinesCaspase-8 & BAX ActivityMCF7Increased activity vs. Doxorubicin[9]
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineAO/PI StainingK562Increased apoptotic cell population[7]
Table 2: Evidence for apoptosis induction by pyrrolo[2,3-d]pyrimidine derivatives.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed protocols for the key assays discussed.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing metabolic activity as a proxy for cell viability.[5][6][10]

MTT_Assay_Workflow A 1. Cell Seeding Seed 1x10^4 cells/well in a 96-well plate. B 2. Compound Treatment Add serial dilutions of the compound. Incubate 24-72h. A->B C 3. MTT Addition Add 10µL of 5 mg/mL MTT reagent to each well. B->C D 4. Incubation Incubate at 37°C for 3-4 hours. (Allows for formazan formation) C->D E 5. Solubilization Add 100µL of solubilizing agent (e.g., DMSO or SDS-HCl). D->E F 6. Absorbance Reading Read absorbance at 570 nm on a plate reader. E->F

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This "add-mix-measure" assay provides a luminescent signal directly proportional to caspase-3 and -7 activity.[8][11]

Caspase_Glo_Workflow A 1. Cell Culture & Treatment Culture and treat cells with compound in a white-walled 96-well plate. B 2. Reagent Preparation Reconstitute Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. A->B C 3. Reagent Addition Add a volume of reagent equal to the culture volume in each well (e.g., 100µL). B->C D 4. Incubation Incubate at room temperature for 1-3 hours, protected from light. C->D E 5. Luminescence Reading Measure luminescence using a plate-reading luminometer. D->E

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Protocol:

  • Assay Plate Setup: Seed and treat cells as described for the MTT assay, but use an opaque, white-walled 96-well plate suitable for luminescence measurements. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[8][11]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Mixing: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[12]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. The luminescent signal is stable during this period.[11]

  • Data Acquisition: Measure the luminescence of each well with a luminometer. The signal is proportional to the amount of active caspase-3/7.[8]

Target Inhibition Analysis (Western Blot for Phospho-Proteins)

Western blotting is the gold standard for analyzing changes in protein phosphorylation, providing direct evidence of target engagement by a kinase inhibitor.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Culture and treat cells with the compound for a short duration (e.g., 1-4 hours) to observe acute signaling changes.

    • Lyse the cells on ice using a RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] PVDF is often recommended for its durability, especially if stripping and reprobing is required.[15]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat milk for blocking , as it contains phosphoproteins (casein) that will cause high background with phospho-specific antibodies.[14][15]

  • Primary Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT3) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation:

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST.

  • Final Washes and Detection:

    • Repeat the washing steps as in step 6.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.[15]

Discussion and Future Perspectives

The available evidence strongly suggests that this compound and its close analogs possess significant anti-proliferative and pro-apoptotic properties in cancer cell lines. The dose- and time-dependent reduction in viability of K562 cells, coupled with a higher IC50 in non-cancerous PBMCs, points toward a potentially favorable therapeutic window.

However, a comprehensive evaluation of this specific compound requires further investigation. Key future experiments should include:

  • Kinase Profiling: An in vitro kinase panel assay is essential to definitively identify the primary kinase targets and assess the compound's selectivity.

  • Broad Cell Line Screening: Efficacy should be tested across a diverse panel of cancer cell lines (e.g., lung, breast, colon, prostate) to determine its spectrum of activity.

  • Pharmacokinetic Studies: In vivo studies are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a drug candidate.

References

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). MySkinRecipes. [Link]

  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... (n.d.). ResearchGate. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. [Link]

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Oakwood Chemical. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). National Center for Biotechnology Information. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... (n.d.). PubMed Central. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives... (2022, July 12). National Institutes of Health. [Link]

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Market Size. (2025, June 20). openPR.com. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (2025, July 10). PubMed Central. [Link]

  • 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Strategic Intermediate Selection: Benchmarking 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a drug discovery program. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the backbone of numerous FDA-approved kinase inhibitors. The efficiency of synthesizing analogs for structure-activity relationship (SAR) studies hinges on the versatility and reliability of the key intermediates. This guide provides an in-depth comparative analysis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (henceforth referred to as Intermediate A ), benchmarking its performance against a commonly employed alternative, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate B ), in the context of synthesizing targeted covalent inhibitors.

Our analysis will focus on the critical synthetic transformations these intermediates undergo, primarily Suzuki-Miyaura cross-coupling reactions at the C5 position and nucleophilic aromatic substitution (SNAr) at the C4 position. We will dissect the experimental nuances, from reaction yields and purity to the strategic implications of choosing one intermediate over the other.

The Strategic Importance of Halogenation Patterns

The choice between Intermediate A and Intermediate B is fundamentally a choice between two distinct synthetic strategies. The presence of the iodine atom at the C5 position in Intermediate A is a deliberate design feature that unlocks specific reactivity, which is absent in Intermediate B.

  • Intermediate A (this compound): This intermediate is primed for sequential, site-selective functionalization. The highly reactive C-I bond is ideal for introducing diversity at the C5 position via cross-coupling reactions, while the C-Cl bond remains intact for a subsequent SNAr reaction. This orthogonality is crucial for building complex molecules with precise control.

  • Intermediate B (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine): This intermediate is simpler and often used when C5 functionalization is not immediately required or is planned for a later stage, potentially through an electrophilic aromatic substitution. However, this can lead to challenges with regioselectivity and may require protecting group strategies, adding steps and complexity to the overall synthesis.

Comparative Experimental Workflow

To provide a quantitative basis for comparison, we will consider a common synthetic sequence in the development of kinase inhibitors: a Suzuki-Miyaura coupling at C5 followed by an SNAr at C4.

cluster_A Pathway A: Using Intermediate A cluster_B Pathway B: Using Intermediate B A0 Intermediate A (this compound) A1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A0->A1 A2 C5-Arylated Intermediate A1->A2 A3 SNAr Reaction (Amine nucleophile) A2->A3 A4 Final Product A3->A4 B0 Intermediate B (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine) B1 Electrophilic Iodination (e.g., NIS) B0->B1 B2 Intermediate A (In-situ or isolated) B1->B2 B3 Suzuki-Miyaura Coupling B2->B3 B4 SNAr Reaction B3->B4 B5 Final Product B4->B5

Figure 1: Comparative synthetic workflows for the functionalization of the pyrrolo[2,3-d]pyrimidine core.

The workflow diagram above (Figure 1) illustrates the strategic advantage of Intermediate A. Pathway A is more convergent and efficient, allowing for direct and selective C5 functionalization. In contrast, Pathway B necessitates an additional step of electrophilic iodination to activate the C5 position, which can impact the overall yield and introduce purification challenges.

Benchmarking Performance: A Data-Driven Comparison

The following table summarizes typical experimental outcomes for the key transformations, based on a consolidation of data from established synthetic procedures.

Parameter Intermediate A Intermediate B Notes
Synthesis of C5-Iodo Intermediate N/A (Starting Material)Typically 85-95% yieldRequires an additional synthetic step and purification.
Suzuki-Miyaura Coupling Yield (C5) 80-95%80-95% (after iodination)Yields are comparable, but the overall yield for Pathway B is lower due to the extra step.
SNAr Reaction Yield (C4) >90%>90%Both intermediates exhibit excellent reactivity at the C4 position towards nucleophilic substitution.
Overall Yield (2 steps) ~72-85%~61-81%Intermediate A offers a higher overall yield due to the more concise synthetic route.
Process Mass Intensity (PMI) LowerHigherThe additional step in Pathway B contributes to a higher PMI, indicating more waste generation.
Selectivity High (inherent)Potential for side reactions during iodination.The regioselectivity of electrophilic iodination can be a concern with complex substrates.

Experimental Protocols: A Guide to Best Practices

The following are representative, step-by-step protocols for the key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling with Intermediate A
  • To a solution of Intermediate A (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (2.0 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the C5-arylated intermediate.

Protocol 2: SNAr Reaction on C5-Arylated Intermediate
  • Dissolve the C5-arylated intermediate (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add the desired amine nucleophile (1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Expert Insights and Strategic Recommendations

The choice between Intermediate A and Intermediate B is not merely a matter of reagent availability but a strategic decision that can significantly impact the trajectory of a research program.

  • For rapid SAR exploration and library synthesis: Intermediate A is the superior choice. Its pre-installed, selectively addressable handles at C4 and C5 allow for a highly convergent and modular approach to analog synthesis. This accelerates the generation of diverse compound libraries, which is critical in the hit-to-lead and lead optimization phases.

  • For process development and scale-up: While Intermediate B might appear more cost-effective at first glance due to its simpler structure, the hidden costs associated with an additional synthetic step (reagents, solvents, energy, and labor) and the potential for lower overall yields often make Intermediate A the more economically viable option in the long run. The higher process mass intensity of Pathway B is also a significant consideration for sustainable manufacturing.

  • When C5 functionalization is not required: In cases where the target molecules do not require substitution at the C5 position, Intermediate B is a perfectly suitable and more direct starting material.

Conclusion

In the competitive field of drug discovery, efficiency and precision are paramount. This compound (Intermediate A) stands out as a strategically designed building block that facilitates a more streamlined and efficient synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives compared to its non-iodinated counterpart. Its inherent orthogonality allows for controlled, sequential functionalization, leading to higher overall yields, lower process mass intensity, and accelerated timelines for the generation of novel chemical entities. For research teams aiming to maximize their productivity and synthetic versatility, Intermediate A represents a clear and compelling choice.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors.Journal of Medicinal Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.Angewandte Chemie International Edition.
  • The Role of Privileged Scaffolds in Drug Discovery.Drug Discovery Today. An insightful article discussing the concept of privileged scaffolds, such as the pyrrolo[2,3-d]pyrimidine core, and their importance in modern medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.